Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)11-7-9-19(10-8-11)13-5-3-12(4-6-13)15(16,17)18/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLHUBPEKOOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630381 | |
| Record name | Ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-98-1, 253446-38-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681481-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate: Synthesis, Properties, and Applications
Introduction: A Privileged Scaffold in Modern Drug Discovery
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its structure, which marries a piperidine-4-carboxylate core with a 4-trifluoromethylphenyl moiety, represents a key pharmacophore. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When combined with the trifluoromethylphenyl group—a bioisostere of a phenyl group with enhanced lipophilicity and metabolic resistance—the resulting molecule becomes a versatile building block for the synthesis of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors. The information presented herein is curated to provide not only factual data but also insights into the practical application and rationale behind the scientific methodologies discussed.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent parts and data from closely related analogs, such as 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid.[1]
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₁₈F₃NO₂ | [2] |
| Molar Mass | 301.3 g/mol | [2] |
| Appearance | Predicted to be a white to off-white crystalline solid. | [1] |
| Melting Point | The related carboxylic acid has a melting point of 150-155 °C. The ethyl ester is expected to have a lower melting point. | [1] |
| Solubility | Predicted to have moderate solubility in common organic solvents such as ethanol, methanol, and DMSO, and be sparingly soluble in water. | [1] |
| CAS Number | 681481-98-1 | [2] |
Synthesis of this compound: The Buchwald-Hartwig Amination
The formation of the C-N bond between the aromatic ring and the piperidine nitrogen is the cornerstone of the synthesis of this compound. The most robust and widely adopted method for achieving this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups, making it a staple in modern synthetic organic chemistry.
The causality behind choosing the Buchwald-Hartwig amination lies in its ability to overcome the limitations of traditional methods for N-arylation, which often require harsh reaction conditions and have limited applicability. The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an aryl halide (or triflate), followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine and regenerate the active catalyst.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
Ethyl isonipecotate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, BINAP, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 4-bromobenzotrifluoride and ethyl isonipecotate via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized compound would rely on a combination of standard analytical techniques. Although experimental spectra for the title compound are not widely published, the expected spectral characteristics can be inferred from the known chemical shifts of its constituent moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the piperidine ring would appear as multiplets in the range of 1.5-3.8 ppm. The aromatic protons of the trifluoromethylphenyl group would likely appear as two doublets in the aromatic region (around 6.9-7.5 ppm) due to para-substitution.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the ester carbonyl at around 175 ppm. The carbons of the ethyl group would be observed at approximately 60 ppm and 14 ppm. The piperidine ring carbons would resonate in the 25-50 ppm region. The aromatic carbons would appear between 110 and 150 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 302.3.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group around 1730 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be observed in the 2800-3100 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate scaffold is a valuable starting point for the development of a wide range of biologically active molecules. The ethyl ester functionality serves as a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to generate diverse libraries of compounds.
This scaffold has been explored for the development of agents targeting various biological systems, including:
-
Kinases: The piperidine ring can be functionalized to interact with the hinge region of protein kinases.
-
G-Protein Coupled Receptors (GPCRs): The aromatic portion of the molecule can be tailored to fit into the hydrophobic pockets of GPCRs.
-
Proteases: Derivatives can be designed to act as inhibitors of various proteases by incorporating functionalities that interact with the active site.[1]
The presence of the trifluoromethyl group is a key design element, as it often enhances the metabolic stability of the molecule by blocking potential sites of oxidation on the aromatic ring. This can lead to improved pharmacokinetic profiles and increased in vivo efficacy.
While there is no specific signaling pathway publicly associated with this compound itself, its derivatives could potentially modulate numerous pathways depending on the specific target they are designed for. For instance, if a derivative were to inhibit a specific kinase involved in a cancer signaling cascade, it would indirectly affect that pathway.
Conclusion
This compound is a chemically tractable and medicinally relevant scaffold. Its synthesis is readily achievable through robust methods like the Buchwald-Hartwig amination. The physicochemical properties of this compound make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. As the quest for novel therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
Sources
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate CAS number
Locating Chemical Identifiers
I've initiated a thorough search to pin down the correct CAS number for Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate. The goal is to accurately identify this compound and collect its key physicochemical properties, like its molecular formula. This is the starting point for exploring its characteristics further.
Compiling Comprehensive Data
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Gathering Key Data
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Refining Search Parameters
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Deepening Data Exploration
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Validating the Compound Details
I have successfully verified the CAS number, molecular formula, and molar mass of the compound this compound. The CAS number is 681481-98-1. I have also determined the molecular formula is C15H18F3NO2, and that the molar mass is 301.3 g/mol .
Addressing the Knowledge Gaps
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An In-depth Technical Guide to Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidine Scaffolds in Modern Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with complex biological targets. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive technical overview of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate, a key intermediate and structural motif in the development of novel therapeutics. We will delve into its synthesis, structural elucidation, and the broader context of its application in drug discovery, providing field-proven insights for researchers in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C15H18F3NO2 and a CAS Number of 681481-98-1.
| Property | Value | Source |
| Molecular Formula | C15H18F3NO2 | ChemBK[2] |
| CAS Number | 681481-98-1 | ChemBK[2] |
| Molecular Weight | 301.30 g/mol | PubChem |
| Appearance | White to off-white solid | (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | (Predicted) |
Synthesis of this compound
The most direct and industrially scalable approach for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a robust and versatile method for the formation of the C-N bond between the piperidine nitrogen and the trifluoromethyl-substituted aromatic ring.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
4-Bromobenzotrifluoride (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd2(dba)3, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by Ethyl piperidine-4-carboxylate and 4-Bromobenzotrifluoride.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. Below are the expected spectral data based on the compound's structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester, the piperidine ring protons, and the protons of the trifluoromethylphenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | d | 2H | Ar-H (ortho to CF₃) |
| ~7.00 | d | 2H | Ar-H (meta to CF₃) |
| 4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.80 | m | 2H | Piperidine H (axial, adjacent to N) |
| ~3.00 | m | 2H | Piperidine H (equatorial, adjacent to N) |
| ~2.50 | m | 1H | Piperidine H (at C4) |
| ~2.00 | m | 2H | Piperidine H (axial, adjacent to C4) |
| ~1.80 | m | 2H | Piperidine H (equatorial, adjacent to C4) |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (ester) |
| ~150 | Ar-C -N |
| ~126 (q) | Ar-C (meta to CF₃) |
| ~124 (q) | C F₃ |
| ~115 | Ar-C (ortho to CF₃) |
| ~118 | Ar-C -CF₃ |
| ~60 | -O-C H₂-CH₃ |
| ~48 | Piperidine C (adjacent to N) |
| ~41 | Piperidine C (at C4) |
| ~28 | Piperidine C (adjacent to C4) |
| ~14 | -O-CH₂-C H₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1610, ~1520 | Medium | C=C stretching (aromatic) |
| ~1325 | Strong | C-F stretching (CF₃) |
| ~1250, ~1120 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | [M+H]⁺ |
| Expected m/z | 302.13 |
Applications and Biological Context in Drug Discovery
This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The 1-arylpiperidine-4-carboxylate motif is found in compounds targeting a range of receptors and enzymes.
Central Nervous System (CNS) Drug Discovery
The lipophilic nature of the trifluoromethylphenyl group can enhance the ability of molecules to cross the blood-brain barrier, making this scaffold particularly attractive for CNS drug discovery. Derivatives of 1-arylpiperidines have been investigated for their activity at various CNS targets, including:
-
Serotonin Receptors: The 1-arylpiperazine and 1-arylpiperidine scaffolds are well-known pharmacophores for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[3] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and psychosis.
-
Dopamine Receptors: Arylpiperidines are also found in ligands for dopamine receptors, which are important targets for antipsychotic and anti-Parkinsonian drugs.
-
Sigma Receptors: These receptors are implicated in a variety of CNS disorders, and arylpiperidine derivatives have shown affinity for sigma receptors.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond CNS applications. For instance, similar structures have been explored for their potential as:
-
Anticancer Agents: The trifluoromethylphenyl group can contribute to the anticancer activity of a molecule.[4]
-
Anti-inflammatory Agents: Piperidine-containing compounds have been investigated for their anti-inflammatory properties.
Workflow for Utilizing this compound in Drug Discovery
Caption: A typical workflow for using the title compound in a drug discovery program.
Conclusion
This compound represents a strategically important building block for medicinal chemists. Its synthesis via the robust Buchwald-Hartwig amination allows for its efficient production. The combination of the privileged piperidine scaffold and the beneficial properties of the trifluoromethyl group makes this compound and its derivatives highly valuable for the development of novel therapeutics, particularly in the realm of CNS disorders. This guide provides a foundational understanding for researchers looking to leverage this versatile chemical entity in their drug discovery programs.
References
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. [Link]
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Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2-. (n.d.). PubChem. [Link]
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This compound. (n.d.). ChemBK. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (n.d.). PubMed. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists. (n.d.). PubMed Central. [Link]
-
The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. (n.d.). ACS Publications. [Link]
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- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Trifluoromethylphenyl Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of trifluoromethylphenyl piperidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Introduction: The Significance of the Trifluoromethylphenyl Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products.[3][4] Its saturated, six-membered structure provides a versatile scaffold for three-dimensional diversification in drug design.[3] When combined with a trifluoromethylphenyl substituent, the resulting derivatives often exhibit improved pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group or a chlorine atom and can modulate a molecule's steric and electronic properties, often leading to increased biological activity.[5] This guide will delve into the practical aspects of preparing and verifying these valuable compounds.
Synthetic Strategies for Trifluoromethylphenyl Piperidine Derivatives
The synthesis of trifluoromethylphenyl piperidine derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Key strategies include the functionalization of pre-existing piperidine rings, the cyclization of acyclic precursors, and ring expansion reactions.[5]
A common and effective approach involves the nucleophilic substitution reaction between a piperidine and a suitable trifluoromethylphenyl electrophile. For instance, the synthesis of 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine can be achieved by reacting piperidine with 3-(trifluoromethyl)benzyl chloride in the presence of a base.[6]
Representative Synthetic Protocol: Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine
This protocol outlines a common synthetic route involving a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Experimental Protocol:
-
Preparation of N-Boc-4-piperidone: To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents) and di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equivalents) at 0 °C and stir for 1 hour. Cool the resulting ylide solution to -78 °C and add a solution of N-Boc-4-piperidone (1 equivalent) in THF. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Hydroboration-Oxidation: To a solution of the product from the previous step in THF, add 9-borabicyclo[3.3.1]nonane (9-BBN, 1.5 equivalents) at 0 °C and stir at room temperature for 12 hours. Cool the reaction to 0 °C and add a solution of sodium hydroxide (3 equivalents) and hydrogen peroxide (3 equivalents).
-
Suzuki-Miyaura Coupling: To a solution of the resulting alcohol and 2-(trifluoromethyl)phenylboronic acid (1.5 equivalents) in a mixture of toluene, ethanol, and water, add potassium carbonate (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). Heat the mixture at 90 °C for 12 hours.
-
Deprotection: To the purified coupled product, add a solution of hydrochloric acid in dioxane and stir at room temperature for 4 hours to yield 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride.[7]
Purification of Trifluoromethylphenyl Piperidine Derivatives
Obtaining high-purity trifluoromethylphenyl piperidine derivatives is crucial for their intended applications, especially in biological assays.[8] Common impurities may include unreacted starting materials, byproducts, and residual solvents.[8] The choice of purification method depends on the physicochemical properties of the target compound.[8][9]
| Purification Technique | Applicability | Typical Performance | Key Considerations |
| Column Chromatography | Widely applicable for laboratory-scale purification. | Can achieve >98% purity. | Peak tailing can be an issue for basic piperidine derivatives; adding a small amount of triethylamine to the eluent can mitigate this.[8] |
| Recrystallization | Effective for solid piperidine derivatives.[10] | Can yield highly pure crystalline material. | Solvent selection is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] |
| Acid-Base Extraction | Useful for separating basic piperidine derivatives from neutral or acidic impurities.[9] | Effective for initial cleanup, with recovery rates of 80-98%.[9] | The piperidine derivative must be sufficiently basic to be protonated and extracted into the aqueous phase. |
Characterization and Structural Elucidation
The unambiguous structural confirmation of synthesized trifluoromethylphenyl piperidine derivatives is accomplished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For trifluoromethylphenyl piperidine derivatives, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The coupling patterns of the piperidine protons can reveal its conformation.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group. A single peak is typically observed for the CF3 group.
Conformational analysis of fluorinated piperidines can be complex, with factors like charge-dipole interactions, hyperconjugation, and solvation influencing the preferred conformation.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the compound from a mixture and obtain its mass spectrum, which is useful for both qualitative and quantitative analysis.[12] The fragmentation pattern can provide structural information.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for trifluoromethylphenyl piperidine derivatives include:
-
C-H stretching: Aromatic and aliphatic C-H stretches.
-
N-H stretching: For secondary piperidines.
-
C-F stretching: Strong absorptions characteristic of the trifluoromethyl group.
The NIST WebBook is a valuable resource for reference IR spectra of related compounds.[13]
Visualizing the Workflow
Synthetic and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of trifluoromethylphenyl piperidine derivatives.
Caption: General workflow for synthesis, purification, and characterization.
Characterization Logic
This diagram illustrates the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.
Caption: Decision-making flow for compound characterization and validation.
Conclusion
The synthesis and characterization of trifluoromethylphenyl piperidine derivatives are critical processes in the discovery of new therapeutic agents. A systematic approach to synthesis, coupled with robust purification and comprehensive characterization, is essential for ensuring the quality and reliability of these compounds for further research and development. This guide has provided an overview of key methodologies and practical considerations to aid scientists in this field.
References
- Benchchem. (n.d.). Purification of Piperidine Derivatives. Benchchem Technical Support Center.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Benchchem. (2025, August 5). What are the purification methods for piperidines? Benchchem Blog.
- MDPI. (2020). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.
- ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.
-
Jatoi, W. B., Balouch, A. H., Khaskheli, M. I., Shahani, N. K., Shaikh, Q.-U.-A., & Katohar, N. A. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. [Link]
- SpectraBase. (n.d.). 2-[4-(Trifluoromethyl)phenyl]piperidine. SpectraBase.
- ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. ResearchGate.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971–981. [Link]
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
- PubChem. (n.d.). 4-[2-(Trifluoromethyl)phenyl]piperidine. PubChem.
-
Dolfen, J., Kenis, S., Van Hecke, K., De Kimpe, N., & D'hooghe, M. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650–10653. [Link]
- ResearchGate. (2025, August 6). ChemInform Abstract: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. ResearchGate.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Benchchem. (n.d.). Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-. Benchchem.
- NIH. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH.
- NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- | 90754-68-0 | Benchchem [benchchem.com]
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- 12. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate is a significant scaffold in medicinal chemistry, frequently appearing in the development of novel therapeutic agents. Its structural complexity, featuring a substituted aromatic ring, a saturated heterocyclic system, and an ester functional group, gives rise to a rich spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug discovery pipelines. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures.
This document will delve into the nuances of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as they apply to this compound. The causality behind experimental choices and the interpretation of spectral features will be explained to provide a robust, self-validating framework for researchers.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
A. ¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (providing information about neighboring protons).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (ortho to N) | 6.9 - 7.1 | d | 2H | ~8-9 |
| Ar-H (meta to N) | 7.4 - 7.6 | d | 2H | ~8-9 |
| O-CH₂-CH₃ | 4.1 - 4.2 | q | 2H | ~7 |
| N-CH₂ (axial) | 2.8 - 3.0 | t | 2H | ~12 |
| N-CH₂ (equatorial) | 3.6 - 3.8 | d | 2H | ~12 |
| CH-COOEt | 2.5 - 2.7 | m | 1H | - |
| CH₂ (piperidine, axial) | 1.8 - 2.0 | m | 2H | - |
| CH₂ (piperidine, equatorial) | 2.0 - 2.2 | m | 2H | - |
| O-CH₂-CH₃ | 1.2 - 1.3 | t | 3H | ~7 |
Rationale and Interpretation:
-
Aromatic Protons: The 4-substituted phenyl ring will exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating nitrogen atom are expected to be upfield (6.9 - 7.1 ppm) compared to the protons meta to the nitrogen and ortho to the electron-withdrawing trifluoromethyl group (7.4 - 7.6 ppm).[1]
-
Ethyl Ester Protons: The methylene protons (-OCH₂-) of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will be a triplet, coupled to the methylene protons.
-
Piperidine Protons: The piperidine ring protons will have complex splitting patterns due to the chair conformation and axial/equatorial positions. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The equatorial protons are typically downfield compared to their axial counterparts. The methine proton at C4, adjacent to the ester group, will be further deshielded. The remaining piperidine protons will appear as overlapping multiplets in the upfield region. The exact chemical shifts and coupling constants can be influenced by the conformational dynamics of the piperidine ring.[2]
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~175 |
| C-N (aromatic) | ~150 |
| C-CF₃ (aromatic) | ~127 (q, J ≈ 32 Hz) |
| CH (aromatic) | ~126 (q, J ≈ 4 Hz) |
| CH (aromatic) | ~114 |
| CF₃ | ~124 (q, J ≈ 272 Hz) |
| O-CH₂ | ~60 |
| N-CH₂ | ~50 |
| CH-COOEt | ~41 |
| CH₂ (piperidine) | ~28 |
| O-CH₂-CH₃ | ~14 |
Rationale and Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon will appear at the most downfield position, typically around 175 ppm.
-
Aromatic Carbons: The aromatic carbons will have distinct chemical shifts. The carbon attached to the nitrogen will be significantly downfield. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the adjacent aromatic carbons, albeit with a smaller coupling constant. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine ring carbons.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group will be around 60 ppm, while the methyl carbon will be upfield at approximately 14 ppm.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z 301. The fragmentation will likely involve cleavage of the piperidine ring and the ester group.
Caption: A plausible fragmentation pathway for this compound.
Key Fragments:
-
[M]⁺˙ (m/z 301): The molecular ion.
-
[M - OCH₂CH₃]⁺ (m/z 256): Loss of the ethoxy radical from the ester group.[3]
-
[M - COOCH₂CH₃]⁺ (m/z 228): Loss of the entire ethyl carboxylate group as a radical.
-
[C₁₀H₁₀NF₃]⁺ (m/z 201): A fragment corresponding to the 1-(4-trifluoromethylphenyl)piperidine cation after cleavage at the C4 position.
-
[C₇H₄F₃N]⁺˙ (m/z 159): The 4-trifluoromethylaniline radical cation, formed through a more complex rearrangement.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1735-1750 | C=O (ester) | Stretching |
| 1600, 1510 | C=C (aromatic) | Stretching |
| 1320-1280 | C-N (aromatic amine) | Stretching |
| 1325 | C-F (in CF₃) | Symmetric Stretching |
| 1160, 1120 | C-F (in CF₃) | Asymmetric Stretching |
| 1250-1020 | C-O (ester) | Stretching |
Rationale and Interpretation:
-
C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring and the ethyl group will appear in the 2850-2950 cm⁻¹ region.
-
C=O Stretching: A strong absorption band between 1735 and 1750 cm⁻¹ is characteristic of the ester carbonyl group.[4]
-
Aromatic C=C Stretching: The aromatic ring will show characteristic C=C stretching bands around 1600 and 1510 cm⁻¹.
-
C-F Stretching: The trifluoromethyl group will exhibit strong and characteristic C-F stretching absorptions. These are typically observed as multiple strong bands in the 1100-1350 cm⁻¹ region.
-
C-N and C-O Stretching: The C-N stretching of the aromatic amine and the C-O stretching of the ester will also be present in the fingerprint region.
IV. Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of the complex multiplets.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should typically be 0-220 ppm.
-
B. Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the isolated molecular ion.
C. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
V. Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic protons at 6.9-7.1 and 7.4-7.6 ppm. Ester quartet at 4.1-4.2 ppm and triplet at 1.2-1.3 ppm. Complex piperidine multiplets between 1.8 and 3.8 ppm. |
| ¹³C NMR | Ester carbonyl at ~175 ppm. Aromatic carbons between 114 and 150 ppm. CF₃ carbon as a quartet around 124 ppm. Piperidine carbons in the 28-50 ppm range. |
| Mass Spec | Molecular ion (M⁺) at m/z 301. Key fragments at m/z 256, 228, and 201. |
| IR Spec | Strong C=O stretch at 1735-1750 cm⁻¹. Strong C-F stretches at 1100-1350 cm⁻¹. Aromatic C=C stretches at ~1600 and 1510 cm⁻¹. Aliphatic C-H stretches at 2850-2950 cm⁻¹. |
VI. Conclusion
The spectroscopic analysis of this compound provides a detailed fingerprint for its structural verification. By combining the information from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently identify this molecule, assess its purity, and gain insights into its electronic and structural properties. The predicted data and interpretations provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel pharmaceuticals based on this important chemical scaffold.
References
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. Available at: [Link] (Accessed: 2024-01-20)
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available at: [Link] (Accessed: 2024-01-20)
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link] (Accessed: 2024-01-20)
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link] (Accessed: 2024-01-20)
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link] (Accessed: 2024-01-20)
Sources
Purity and analysis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
An In-depth Technical Guide to the Purity and Analysis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Critical Role of Intermediates in Pharmaceutical Development
In the intricate process of drug synthesis, the quality of a pharmaceutical intermediate is not merely a checkpoint but the very foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] this compound is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and purity directly influence the critical quality attributes (CQAs) of the final drug product, making rigorous analytical control a non-negotiable aspect of the manufacturing process.[3]
This guide provides a comprehensive framework for the analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance as outlined by frameworks like the International Council for Harmonisation (ICH).[3]
Compound Profile: Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the starting point for any robust analytical strategy. These characteristics influence the choice of solvents, chromatographic conditions, and spectroscopic analysis parameters.
| Property | Value | Source |
| IUPAC Name | ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | ChemBK |
| CAS Number | 681481-98-1 | [4] |
| Molecular Formula | C₁₅H₁₈F₃NO₂ | [4] |
| Molecular Weight | 317.30 g/mol | PubChem |
| Appearance | White to off-white solid (typical) | Assumed |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane | Assumed |
Synthetic Pathway and Potential Impurity Profile
The quality of an intermediate is intrinsically linked to its synthetic route. Impurities are not random occurrences; they are logical outcomes of the reaction chemistry. A common synthesis for this compound involves the N-arylation of ethyl piperidine-4-carboxylate. Understanding this pathway allows us to anticipate and specifically target potential impurities.[5]
Potential Impurity Sources:
-
Unreacted Starting Materials: Residual ethyl piperidine-4-carboxylate or 1-fluoro-4-(trifluoromethyl)benzene.
-
Process-Related Impurities: By-products from side reactions inherent to the synthetic process.
-
Intermediates: Incompletely reacted species from any multi-step synthesis.
-
Reagents and Catalysts: Residual materials used to drive the chemical transformation.
-
Degradation Products: Impurities that form during manufacturing, purification, or storage due to factors like heat, light, or pH.[5]
Caption: Logical flow from synthesis to potential impurity classes.
Core Analytical Methodologies: A Multi-Pronged Approach
No single analytical technique is sufficient to ensure the comprehensive purity of a pharmaceutical intermediate. A self-validating system relies on orthogonal methods—different techniques that measure the same attribute through different physical or chemical principles. This approach ensures that no impurity goes undetected.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
Expertise & Causality: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[3][6] Its high resolution allows for the separation of the main compound from closely related structural analogues and other impurities. A reversed-phase (RP-HPLC) method is chosen due to the moderate polarity of the target molecule. The UV detector is selected because the aromatic ring provides a strong chromophore, enabling sensitive detection.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
Data Presentation: Representative HPLC Data
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Starting Material 1 |
| 2 | 15.2 | 99.75 | Main Compound |
| 3 | 17.8 | 0.12 | Unknown Impurity |
| 4 | 21.1 | 0.05 | Side-Reaction Product |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Expertise & Causality: During synthesis and purification, various organic solvents may be used. Regulatory guidelines strictly limit the presence of these solvents in pharmaceutical products due to their potential toxicity.[5] GC-MS is the ideal technique for this analysis because it separates volatile compounds in the gas phase and provides mass spectral data for definitive identification.[7][8] A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Headspace Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Seal and crimp the vial.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes before injection.
NMR and Mass Spectrometry for Structural Confirmation
Expertise & Causality: While chromatography provides data on purity, it does not confirm the absolute structure of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. Mass Spectrometry (MS) complements this by confirming the molecular weight of the compound. Together, they provide unequivocal proof of identity.
Protocol: Identity Confirmation
-
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of sample in a suitable solvent (e.g., Methanol/Water).
-
Analyze using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
-
Trustworthiness Check: The measured exact mass should be within ±5 ppm of the theoretical calculated mass for the protonated molecule [M+H]⁺.
-
Building a Self-Validating Analytical Workflow
The trustworthiness of analytical data is guaranteed through rigorous method validation, following guidelines such as ICH Q2(R1).[3] A logical workflow ensures that all aspects of the compound's quality are assessed systematically.
Caption: A comprehensive analytical workflow from sample receipt to CoA.
Data Reporting: The Certificate of Analysis (CoA)
The culmination of all analytical work is the Certificate of Analysis (CoA). This document provides a complete quality summary for a specific batch of the intermediate.[3][9]
Sample Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Structure conforms | Conforms | Internal SOP |
| Purity by HPLC | ≥ 98.0% | 99.75% | Internal SOP |
| Largest Unknown Impurity | ≤ 0.20% | 0.12% | Internal SOP |
| Total Impurities | ≤ 1.0% | 0.25% | Internal SOP |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Internal SOP |
Conclusion
The rigorous analysis of this compound is a clear demonstration of the foundational principle of quality control in the pharmaceutical industry. By employing a validated, multi-faceted analytical strategy encompassing chromatography and spectroscopy, manufacturers can ensure the purity, identity, and overall quality of this critical intermediate. This commitment to analytical excellence is essential for ensuring process reproducibility, regulatory compliance, and ultimately, the safety and efficacy of the final medicinal product.[1]
References
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- Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermedi
- Pharma Intermediates: The Importance of Quality and Essential Factors.GigaLearner.
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- Electronic Supplementary Material (ESI) for ChemComm.The Royal Society of Chemistry.
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- GCMS Analysis Report.Scribd.
- Analytical Method Summaries (2023).Eurofins.
- Analytical Method Summaries (2022).Eurofins.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl).PubMed Central.
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- Analysis of Pharmacologically Relevant Compounds using GC/MSD.Agilent.
- Analysis of Residual Solvents in Pharmaceutical Packaging M
- Synthesis of 2-[4-(3-trifluoromethylphenyl)-1-piperazinyl]-ethyl 3-(8-trifluoromethyl-4-quinolylamino)
- Ethyl 1-(4-trifluoromethylphenyl)
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
- HPLC methods for recently approved pharmaceuticals.National Academic Digital Library of Ethiopia.
- Multi-active method for the analysis of active substances in formul
- Impurities in Pharmaceuticals- A Review.SciSpace.
- 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid ethyl ester.ChemicalBook.
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Harnessing Chemical Synergy: A Technical Guide to the Research Applications of Trifluoromethylated Piperidines
Abstract
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs with powerful functional groups is a cornerstone of rational drug design. This guide delves into the synergistic potential of trifluoromethylated piperidines, a class of compounds born from the fusion of the ubiquitous piperidine scaffold and the transformative trifluoromethyl (CF3) group. We will explore the fundamental physicochemical principles that make this combination so compelling, detail key synthetic strategies for accessing these molecules, and provide an in-depth analysis of their current and potential research applications across diverse therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated piperidines to address unmet medical needs.
The Strategic Imperative: Why Trifluoromethylated Piperidines?
The value of trifluoromethylated piperidines stems from the complementary strengths of their two core components.
1.1 The Piperidine Scaffold: A Privileged Structure in Drug Discovery The piperidine ring, a six-membered nitrogenous heterocycle, is a dominant feature in a vast number of natural products and FDA-approved drugs.[1][2] Its prevalence is due to several key advantages:
-
Structural Versatility: The saturated ring offers conformational flexibility, allowing it to adapt and bind effectively to a wide array of biological targets.[1]
-
Physicochemical Modulation: The piperidine nucleus possesses both hydrophilic (the amine) and lipophilic (the hydrocarbon backbone) characteristics, providing a balanced starting point for tuning properties like solubility and permeability.[3]
-
Improved Pharmacokinetics: The incorporation of a piperidine scaffold can enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often leading to improved metabolic stability and oral bioavailability.[2][4]
1.2 The Trifluoromethyl Group: A "Secret Weapon" for Drug Design The introduction of a trifluoromethyl (CF3) group into a drug candidate is a well-established strategy for optimizing its pharmacological profile.[5] Often referred to as a "super-methyl," its unique properties include:[5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[5][6] This can significantly increase a drug's half-life.
-
Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can improve a molecule's ability to cross cellular membranes.[6][7]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence the electronic distribution of a molecule, leading to stronger interactions with biological targets.[5][8]
-
Improved Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to more favorable van der Waals, dipole-dipole, and even halogen bonding interactions within a protein's binding pocket.[6][7]
By combining these two entities, trifluoromethylated piperidines emerge as powerful molecular building blocks that merge the favorable structural and pharmacokinetic properties of the piperidine core with the metabolic stability and target-binding enhancements of the CF3 group.[9][10]
Constructing the Core: Synthetic Pathways
Accessing these valuable scaffolds is a critical first step for any research program. A variety of synthetic methods have been developed, which can be broadly categorized.[11]
2.1 Synthesis from Cyclic Precursors A common approach involves the modification of pre-existing six-membered rings:
-
From Pipecolic Acid: The first, albeit low-yielding, synthesis of 2-(trifluoromethyl)piperidine was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4).[11][12]
-
From Pyridines: A highly effective and robust modern method is the catalytic hydrogenation of trifluoromethyl-substituted pyridines. This approach often provides good yields and high diastereoselectivity, transforming cheap and abundant starting materials into the desired saturated heterocycles.[13][14]
2.2 Synthesis via Cyclization of Acyclic Precursors Building the piperidine ring from linear starting materials offers great flexibility:
-
Aza-Michael Addition: An intramolecular 1,4-addition of an amine to a Michael acceptor can efficiently form the piperidinic core with good stereocontrol.[11]
-
Mannich Reaction: The Mannich reaction has proven to be a powerful tool for introducing a trifluoromethyl group into a heterocyclic compound, and its applications have been elaborated in the preparation of various piperidine derivatives.[9][10]
-
Aza-Diels-Alder Reaction: This cycloaddition strategy provides another route to constructing the core heterocyclic system.[11]
The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Modern methods focusing on direct trifluoromethylation are also an expanding area of research.[15][16]
Caption: A general workflow for the synthesis of trifluoromethylated piperidines.
Key Research Applications and Therapeutic Potential
The unique physicochemical properties of trifluoromethylated piperidines make them attractive candidates for a wide range of therapeutic targets.
Caption: Impact of core components on properties and resulting applications.
3.1 Oncology The piperidine scaffold is a common feature in anticancer agents.[1][2] The addition of a CF3 group has been shown to significantly enhance potency and selectivity.
-
Kinase Inhibition: Derivatives of trifluoromethylpyridines are actively researched as kinase inhibitors, which target signaling pathways that drive tumor growth.[17] For example, highly potent ABL kinase inhibitors containing a trifluoromethylphenyl group have been developed to overcome clinical resistance in chronic myeloid leukemia.[18]
-
Protein-Protein Interaction (PPI) Inhibition: A groundbreaking application is in the development of inhibitors for the HDM2-p53 interaction, a key target for restoring tumor suppressor function.[19][20] Research has shown that replacing a trifluoromethyl phenyl moiety with a trifluoromethyl thiophene on a piperidine-based inhibitor provided better complementarity to the binding pocket, significantly improving potency.[21] This highlights the nuanced but critical role of the CF3 group in optimizing molecular interactions.
3.2 Central Nervous System (CNS) Disorders Many CNS-acting drugs contain a piperidine core.[2] The CF3 group's ability to enhance lipophilicity and metabolic stability can improve oral bioavailability and blood-brain barrier permeability, which is critical for drugs targeting the brain.[7] Fluorinated derivatives of CNS drugs like methylphenidate (Ritalin) have been synthesized, demonstrating the application of this strategy to established therapeutic scaffolds.[13]
3.3 Inflammation and Pain The CF3 group is famously utilized in the non-steroidal anti-inflammatory drug (NSAID) celecoxib (Celebrex), where it is crucial for its selective inhibition of the COX-2 enzyme.[6][8] This principle has been extended to piperidine-based structures.
-
COX Inhibition: Research into trifluoromethyl-pyrazole derivatives has yielded compounds with potent COX-2 inhibitory activity and high selectivity, suggesting their potential as safer anti-inflammatory agents.[22]
-
Elastase Inhibition: Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as exceptionally potent elastase inhibitors.[23] One lead compound exhibited an IC50 of 0.06 µM, over 200 times more active than the oleanolic acid standard, marking them as promising scaffolds for treating skin-related inflammatory conditions.[23]
3.4 Infectious Diseases The lipophilic nature of the CF3 group can aid in the penetration of microbial cell membranes, a key factor in developing new antimicrobial agents.[5][17] Furthermore, the anti-HIV drug Tipranavir, a non-peptidic protease inhibitor, features a trifluoromethyl-2-pyridyl moiety that is critical for its multiple interactions at the enzyme's active site.[24]
3.5 Agrochemicals Beyond pharmaceuticals, trifluoromethylated heterocycles have significant applications in agriculture as potent herbicides and insecticides, demonstrating the broad utility of this chemical motif.[25][26]
Quantitative Data Summary
To provide a clearer perspective on the potency of these compounds, the following table summarizes inhibitory activities (IC50) of select trifluoromethylated piperidine derivatives from recent literature.
| Compound Class/Target | Specific Compound Example | Target Enzyme/Cell Line | Reported IC50 Value | Reference |
| Elastase Inhibitors | Substituted trifluoromethyl piperidine (7f) | Porcine Pancreatic Elastase | 0.06 ± 0.02 µM | [23] |
| Elastase Inhibitors | Substituted trifluoromethyl piperidine (4b) | Porcine Pancreatic Elastase | 0.41 ± 0.01 µM | [23] |
| HDM2-p53 Inhibitors | Piperidine with 2-(trifluoromethyl)thiophene | SJSA-1 (cellular assay) | 0.091 µM | [21] |
| Anti-inflammatory | Trifluoromethyl-substituted BAP (Comp. 16) | HepG2 (anti-proliferative) | 1.15 ± 0.11 µM | [27] |
| COX-2 Inhibitors | Trifluoromethyl thioxanthene (Comp. 4) | COX-2 | 6.5 ± 0.77 µM | [28] |
This table is a representative summary. Values are extracted from the referenced literature and should be consulted for specific experimental contexts.
Experimental Protocols: From Bench to Assay
To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of a representative trifluoromethylated piperidine.
5.1 Protocol: Synthesis via Heterogeneous Hydrogenation This protocol is adapted from methodologies for the robust cis-selective hydrogenation of fluoropyridines.[13]
Objective: To synthesize a Cbz-protected trifluoromethylated piperidine from a corresponding trifluoromethylpyridine precursor.
Materials:
-
2-Aryl-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Benzyl chloroformate (Cbz-Cl, 1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Hydrogen gas (H2) supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add the 2-aryl-3-(trifluoromethyl)pyridine substrate and Pd/C catalyst.
-
Solvent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF/MeOH (1:1 mixture, 0.1 M concentration relative to substrate).
-
Hydrogenation: Seal the reactor. Purge the vessel with H2 gas three times. Pressurize the reactor to the desired pressure (e.g., 50 bar) with H2.
-
Reaction: Place the reactor on a shaker and agitate at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and sampling the reaction mixture.
-
Work-up (Catalyst Removal): Upon completion, carefully vent the H2 pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF.
-
In Situ Protection: Concentrate the filtrate under reduced pressure. Re-dissolve the crude amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Cbz-Protection: Slowly add triethylamine (TEA), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl).
-
Purification: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired protected trifluoromethylated piperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
5.2 Protocol: In Vitro Elastase Inhibition Assay This protocol outlines a colorimetric assay to determine the inhibitory potential of test compounds against porcine pancreatic elastase, based on established methods.[23]
Objective: To determine the IC50 value of a trifluoromethylated piperidine derivative against elastase.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), substrate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Oleanolic acid (positive control, dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPE in Tris-HCl buffer.
-
Prepare a stock solution of the substrate SANA in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the PPE solution to each well.
-
Add 10 µL of the serially diluted test compound, positive control, or DMSO (for blank/negative control) to the respective wells.
-
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the SANA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 410 nm using a microplate reader. Continue to read the absorbance at 1-minute intervals for 10-15 minutes. The rate of reaction is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion and Future Outlook
Trifluoromethylated piperidines represent a powerful and versatile class of molecules with demonstrated potential across a spectrum of therapeutic areas, including oncology, inflammation, and CNS disorders. The strategic installation of a trifluoromethyl group onto the privileged piperidine scaffold imparts a unique combination of enhanced metabolic stability, modulated lipophilicity, and improved target binding affinity. As synthetic methodologies become more sophisticated, allowing for greater control over stereochemistry and substitution patterns, the design of even more potent and selective agents will become possible. Future research will likely focus on exploring novel biological targets, developing multi-target agents, and further optimizing the pharmacokinetic profiles of this promising molecular architecture to translate its preclinical potential into next-generation therapeutics.
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... (2018). PubMed. [Link]
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Literature review of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives
An In-depth Technical Guide to 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
The confluence of a privileged heterocyclic scaffold, the piperidine ring, with the unique physicochemical properties imparted by fluorine substitution has created a fertile ground for the discovery of novel therapeutic agents. Within this landscape, the 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid core has emerged as a particularly versatile framework. The trifluoromethyl (CF₃) group, a bioisostere of the methyl group, is a key feature in modern drug design, offering enhancements in metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[1][2] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse pharmacological activities of derivatives built upon this promising scaffold, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Core Scaffold: A Union of Stability and Functionality
The 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid structure combines three key pharmacophoric elements:
-
Piperidine Ring: A saturated heterocycle frequently found in pharmaceuticals, providing a rigid, three-dimensional structure that can be readily functionalized. Its nitrogen atom serves as a key site for substitution, influencing the molecule's overall properties.
-
4-(Trifluoromethyl)phenyl Group: This moiety, attached to the piperidine nitrogen, is crucial. The CF₃ group significantly impacts the molecule's electronic properties and lipophilicity.[1] Its metabolic robustness enhances in vivo stability, a critical parameter in drug design.[1][2] The para substitution pattern is often explored to optimize target engagement.[1]
-
Carboxylic Acid: This functional group at the 4-position of the piperidine ring provides a handle for a wide array of chemical modifications, such as the formation of amides and esters.[2][3] This allows for the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic profiles.
The interplay of these components makes this scaffold a valuable starting point for developing molecules targeting a range of biological entities, including kinases, proteases, and G protein-coupled receptors.[2]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid and its derivatives typically involves a convergent approach, focusing on the formation of the C-N bond between the piperidine nitrogen and the fluorinated phenyl ring, followed by modification of the carboxylic acid moiety.
General Synthetic Workflow
A common and efficient pathway involves the N-arylation of a piperidine-4-carboxylate ester with an activated 4-halobenzotrifluoride, followed by ester hydrolysis. Subsequent amide coupling or esterification at the carboxylic acid position generates the final derivatives.
Caption: Generalized synthetic workflow for derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
This protocol provides a representative, self-validating methodology for synthesizing amide derivatives, a common class explored for biological activity.[3][4]
Step 1: N-Arylation of Ethyl Isonipecotate
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add ethyl isonipecotate (1.0 eq), 1-fluoro-4-(trifluoromethyl)benzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid Core
-
Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure and acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid.[5]
Step 3: Amide Coupling
-
In an anhydrous dichloromethane (DCM) solution, dissolve the carboxylic acid from Step 2 (1.0 eq), the desired primary or secondary amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 eq).[4]
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt).[4]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization to yield the final amide derivative.
Pharmacological Activities and Therapeutic Potential
Derivatives of the 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.
Antimicrobial and Antimycobacterial Activity
Several studies have highlighted the potential of piperidine derivatives as antimicrobial agents.[3] The incorporation of the trifluoromethylphenyl moiety can enhance this activity. The CF₃ group increases lipophilicity, which can improve penetration through microbial cell membranes.[1] Furthermore, its electron-withdrawing properties can modulate target binding interactions.[1]
Specifically, related piperidine scaffolds have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the vitamin K₂ biosynthesis pathway in Mycobacterium tuberculosis.[6] Structure-activity relationship studies in this area revealed that para-substituted phenyl rings on the piperidine nitrogen were well-tolerated and contributed to potent inhibitory and antibacterial activity.[6] This suggests that the 1-(4-trifluoromethylphenyl)piperidine scaffold is a strong candidate for developing novel anti-tuberculosis agents.
Anticancer and Antiproliferative Activity
The trifluoromethylphenyl group is a common feature in many anticancer agents. Thiourea derivatives incorporating this moiety have shown moderate to significant activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) adenocarcinoma.[1] While not direct derivatives of the carboxylic acid, these findings underscore the potential of the 1-(4-trifluoromethylphenyl)piperidine core in oncology. The mechanism may involve interactions with key signaling pathways or enzymes crucial for cancer cell proliferation. Further exploration could involve synthesizing derivatives that act as inhibitors of topoisomerase I or IIα, a mechanism observed in other complex piperidine-containing compounds.[7]
Farnesoid X Receptor (FXR) Modulation
Recent discoveries have identified piperidine derivatives as potent and selective partial agonists of the Farnesoid X Receptor (FXR).[8] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Full FXR agonists have faced challenges in clinical trials due to side effects. Partial agonists are therefore highly sought after as a more controlled approach for treating conditions like metabolic dysfunction-associated steatohepatitis (MASH).[8] A compound featuring a 1-(4-aminophenylacetyl)piperidine scaffold demonstrated an EC₅₀ value of 0.67 nM and was effective in mitigating hepatic steatosis, inflammation, and fibrosis in mouse models of MASH.[8] This highlights the potential of the piperidine core in designing modulators for metabolic diseases. The 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid scaffold offers a synthetically accessible platform to develop novel FXR partial agonists with potentially improved safety and efficacy profiles.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on the nature and position of substituents. Synthesizing insights from various studies on related scaffolds allows for the construction of a predictive SAR model.[1][6]
Caption: Key structure-activity relationship points.
Key SAR Insights:
-
The Trifluoromethyl Group: The CF₃ group is a critical determinant of activity. Its placement at the para position of the phenyl ring is often preferred, as it can extend into specific binding pockets of target enzymes while minimizing steric hindrance.[1][6] This group's impact on lipophilicity and metabolic stability is a consistent advantage.[1][2]
-
The Carboxamide/Ester Moiety: The derivatization of the carboxylic acid is the most common strategy for optimization.
-
Amides: The introduction of various amine fragments allows for the fine-tuning of hydrogen bonding capabilities, polarity, and steric bulk. In antimicrobial applications, incorporating additional lipophilic and electron-withdrawing groups on the amide substituent can further enhance potency.[1][3]
-
Esters: While less explored for biological activity, esters serve as important synthetic intermediates and can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
-
Quantitative SAR Data
The following table summarizes representative biological data for related piperidine derivatives to illustrate the impact of structural modifications.
| Compound Class | Target/Assay | Representative Activity | Reference |
| Piperidine derivatives | M. tuberculosis MenA Inhibition | IC₅₀ in low micromolar range | [6] |
| Thiazolyl thioureas with CF₃-phenyl | Antimicrobial (e.g., S. aureus) | MICs in the range of 4-16 µg/mL | [1] |
| 1-(4-aminophenylacetyl)piperidine | FXR Partial Agonism | EC₅₀ = 0.67 nM | [8] |
| N-Pyridyl-benzothiazine-carboxamides | Anti-inflammatory (Carrageenan model) | Significant reduction in edema | [9] |
Pharmacokinetics and Drug-Likeness
While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives are limited, predictions can be made based on related structures.
-
Absorption and Bioavailability: The lipophilicity conferred by the CF₃ group generally favors good oral absorption. However, the presence of a carboxylic acid can lead to lower bioavailability. Conversion to amide or ester prodrugs is a standard strategy to mitigate this. Pharmacokinetic studies of related complex piperidine-containing MET kinase inhibitors have shown oral bioavailabilities ranging from 11% to 88% across different species, demonstrating that high bioavailability is achievable for this class.[10]
-
Distribution: Plasma protein binding for such compounds is typically high ( >95%).[10] The volume of distribution can vary significantly depending on the overall physicochemical properties of the specific derivative.
-
Metabolism: The trifluoromethylphenyl moiety is generally resistant to oxidative metabolism, which enhances the metabolic stability and half-life of the drug.[1][2] Potential metabolic liabilities would likely involve the piperidine ring or other substituents introduced during derivatization.
-
Excretion: Excretion pathways will depend on the final properties of the derivatives, with both renal and hepatic clearance being possible.
The inherent properties of the scaffold, particularly the metabolic stability from the CF₃ group, make it an attractive starting point for designing drug candidates with favorable pharmacokinetic profiles.
Conclusion and Future Directions
The 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and metabolic-modulating effects. The synthetic tractability of the core allows for extensive chemical exploration, while the embedded trifluoromethyl group provides a strong foundation for developing metabolically robust compounds with enhanced target affinity.
Future research should focus on:
-
Systematic Library Synthesis: Expanding the diversity of derivatives at the carboxylic acid position to build comprehensive SAR models for specific biological targets.
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for derivatives showing promising phenotypic activity (e.g., antiproliferative effects).
-
In-depth Pharmacokinetic Profiling: Conducting thorough ADME and toxicology studies on lead compounds to assess their viability as clinical candidates.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other areas, such as neurodegenerative diseases or immunology, where piperidine-based structures have also shown promise.
By leveraging the principles of rational drug design, the 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid core is poised to yield novel and effective therapeutic agents for a range of unmet medical needs.
References
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Butin, N., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
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Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]
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Good, J. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
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Author unknown. (2025). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. ResearchGate. [Link]
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Tanda, G., et al. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
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Geronimo, I., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
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Sreenivasa, M., et al. (2015). Synthesis and Antibacterial Studies of 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic Acid Derivatives. Asian Journal of Chemistry. [Link]
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Author unknown. (2023). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold. ResearchGate. [Link]
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Guesne, S., et al. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
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Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica. [Link]
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Liu, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
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Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]
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BU CyberSec Lab. 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid. [Link]
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Author unknown. (2025). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]
- Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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Ukrnet, D., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]
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Lambrecht, G. (1975). [Structure-activity relationships of aromatic substituted piperidine derivatives. 2. Esters of 1-methyl-4-phenyl-3-piperidinol]. Archiv der Pharmazie. [Link]
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Zhu, Y., et al. (2010). Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Journal of Medicinal Chemistry. [Link]
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Author unknown. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Publishing. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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Methodological & Application
Synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate: A Detailed Protocol for Drug Discovery
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate, a key building block in the development of novel therapeutics. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This document provides a step-by-step methodology, in-depth discussion of the reaction mechanism, safety considerations for all reagents, and a detailed purification procedure. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of N-Aryl Piperidines
The N-aryl piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting the central nervous system (CNS), cardiovascular diseases, and oncology. The introduction of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound serves as a versatile intermediate, allowing for further chemical modifications at the ester functionality to generate a diverse library of potential drug candidates.
The synthesis of this key intermediate is most effectively achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance compared to classical methods.[1] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromobenzotrifluoride), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (ethyl isonipecotate) coordinates to the palladium center.
-
Deprotonation: A base (sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl piperidine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 4-Bromobenzotrifluoride | 402-43-7 | C₇H₄BrF₃ | 225.01 | Commercially Available |
| Ethyl Isonipecotate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Commercially Available[2] |
| Sodium tert-Butoxide | 865-48-5 | C₄H₉NaO | 96.10 | Commercially Available[3][4] |
| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Commercially Available |
| XPhos | 564483-18-7 | C₃₃H₄₉P | 488.71 | Commercially Available |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Commercially Available |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Commercially Available |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Commercially Available |
| Silica Gel (230-400 mesh) | 63231-67-4 | SiO₂ | 60.08 | Commercially Available |
Safety and Handling
4.1. Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, safety goggles, and nitrile gloves at all times.
-
All manipulations should be performed in a certified chemical fume hood.
4.2. Reagent-Specific Hazards:
-
4-Bromobenzotrifluoride: Flammable liquid and vapor. Causes skin and serious eye irritation.[5][6][7] Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Sodium tert-Butoxide: Flammable solid, self-heating; may catch fire.[3][4] Causes severe skin burns and eye damage.[3][4][8][9] Reacts violently with water. Handle in an inert atmosphere (e.g., argon or nitrogen).
-
Ethyl Isonipecotate: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11] Combustible liquid.[10]
-
Palladium(II) Acetate: May cause skin and eye irritation. Handle with care.
-
XPhos: May cause skin and eye irritation. Handle with care.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
5.1. Reaction Setup:
Caption: Experimental workflow for the synthesis of this compound.
5.2. Step-by-Step Procedure:
-
To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (45 mg, 0.2 mmol, 0.02 eq), XPhos (192 mg, 0.4 mmol, 0.04 eq), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 eq).
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous toluene (40 mL) to the flask via a syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-bromobenzotrifluoride (1.5 mL, 10.0 mmol, 1.0 eq) followed by ethyl isonipecotate (1.9 mL, 12.0 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5.3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the piperidine ring protons, and the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signal for the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₈F₃NO₂; MW: 301.30).
-
Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.
Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.75 (dt, J = 12.8, 2.8 Hz, 2H), 2.85 (td, J = 12.8, 2.4 Hz, 2H), 2.40-2.30 (m, 1H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of the Buchwald-Hartwig amination allows for a high-yielding and clean conversion. This versatile intermediate can be further elaborated to generate a wide range of N-aryl piperidine derivatives for drug discovery and development programs. Adherence to the safety precautions outlined is essential for the safe and successful execution of this synthesis.
References
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-
Sodium tert-butoxide | C4H10O.Na | CID 45051916 - PubChem. ([Link])
- Sodium tert-butoxide - AK Scientific, Inc.
- Sodium tert-butoxide - Santa Cruz Biotechnology.
- Safety Data Sheet - Biosynth.
- Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet.
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
Ethyl isonipecotate | C8H15NO2 | CID 70770 - PubChem. ([Link])
-
Ethyl 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate - ChemBK. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Buchwald-Hartwig Amination - Organic Chemistry Portal. ([Link])
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One-pot synthesis of functionalized tetrahydropyridines using SLS catalyst
Topic: One-pot Synthesis of Functionalized Tetrahydropyridines using an SLS Catalyst
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Micelle-Mediated Tetrahydropyridine Synthesis
This document provides a comprehensive technical guide for the efficient, one-pot synthesis of functionalized tetrahydropyridine derivatives. We move beyond conventional organic solvents to leverage the power of aqueous micellar catalysis, employing Sodium Lauryl Sulfate (SLS) as an inexpensive, effective, and environmentally benign catalyst. This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale to empower researchers to adapt and optimize this methodology for their specific molecular targets.
The Strategic Importance of Tetrahydropyridines & Micellar Catalysis
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] These nitrogen-containing heterocycles are instrumental in the development of therapeutics targeting a wide array of diseases.[1][3] Traditionally, the synthesis of such molecules involves multi-step procedures that are often time-consuming and generate considerable solvent waste.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent a more elegant and efficient synthetic strategy.[3][4][5] When conducted in water, the universal and greenest solvent, MCRs align with the principles of sustainable chemistry. However, the poor aqueous solubility of many organic reactants presents a significant challenge.
This is where micellar catalysis offers a transformative solution. By introducing a surfactant like Sodium Lauryl Sulfate (SLS), we can create nanoscopic reactors (micelles) within the aqueous phase.[6][7] These micelles encapsulate the water-insoluble organic reactants, effectively concentrating them and creating a favorable microenvironment for the reaction to proceed, often at accelerated rates.[6][7] This guide details a robust MCR for synthesizing highly functionalized tetrahydropyridines using SLS in water, a method that is not only efficient but also cost-effective and sustainable.[8]
The Principle: How SLS Micelles Act as Reaction Nanoreactors
Sodium Lauryl Sulfate (SLS), an anionic surfactant, is composed of a long hydrophobic alkyl chain (the "tail") and a hydrophilic sulfate head group (the "head").[9] In an aqueous solution above its critical micelle concentration (CMC), SLS molecules spontaneously self-assemble into spherical structures called micelles.
Causality Behind the Catalysis:
-
Solubilization and Concentration: The hydrophobic tails form a nonpolar core, while the hydrophilic heads face the surrounding water. This hydrophobic core acts as a "nanoreactor," sequestering the nonpolar organic starting materials from the bulk aqueous phase. This dramatically increases their local concentration, overcoming the solubility barrier and facilitating molecular collisions necessary for the reaction.[6][7]
-
Interface Effects: The interface between the micellar core and the aqueous phase can stabilize charged intermediates and transition states, further accelerating the reaction rate. The anionic nature of the SLS head groups can influence the orientation of reactants and intermediates, potentially enhancing selectivity.
Caption: SLS Micelle concentrating hydrophobic reactants.
Plausible Reaction Mechanism in the Micellar Core
The one-pot synthesis of a 1,2,5,6-tetrahydropyridine derivative from an aromatic aldehyde, an aniline, and a β-ketoester (e.g., ethyl acetoacetate) is a classic example of a multicomponent reaction well-suited for micellar catalysis.[1][10] The reaction proceeds through a cascade of classical organic reactions occurring within the confined space of the micelle.
-
Imine Formation: The aromatic aldehyde and aniline, concentrated in the micellar core, undergo condensation to form a Schiff base (imine).
-
Knoevenagel Condensation: Simultaneously, the β-ketoester can react with the aldehyde in a Knoevenagel-type condensation.
-
Michael Addition: The enolate of the β-ketoester (or the enamine derived from the aniline and β-ketoester) acts as a Michael donor, attacking the imine (the Michael acceptor). This is the key C-C bond-forming step.
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amine onto the ketone carbonyl, followed by dehydration to yield the stable, highly functionalized tetrahydropyridine ring system.
Sources
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- 4. ias.ac.in [ias.ac.in]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the 1-(4-Trifluoromethylphenyl)piperidine Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a range of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (-CF3), in particular, is of high interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a phenyl ring which is in turn connected to a piperidine core, it forms the 1-(4-trifluoromethylphenyl)piperidine moiety, a privileged scaffold in medicinal chemistry.
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate is a key intermediate that provides an efficient entry point to a variety of more complex molecules. The ester functionality at the 4-position of the piperidine ring serves as a versatile handle for further chemical transformations, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups. This allows for the systematic exploration of the chemical space around this core structure, a crucial aspect of lead optimization in drug development. The trifluoromethylphenyl group often imparts desirable properties to the final drug candidate, including enhanced binding affinity to the target protein, improved metabolic stability, and better brain penetration. This application note provides a comprehensive guide for the synthesis, characterization, and utilization of this important pharmaceutical intermediate.
Synthesis of this compound via Buchwald-Hartwig Amination
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] In this case, the reaction couples 1-bromo-4-(trifluoromethyl)benzene with the secondary amine, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).
The Buchwald-Hartwig amination is favored for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[1] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination to synthesize the target intermediate.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies. Optimization may be required based on the specific scale and available reagents.
Materials:
-
Ethyl 4-piperidinecarboxylate (1.0 eq)
-
1-Bromo-4-(trifluoromethyl)benzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 1-bromo-4-(trifluoromethyl)benzene, ethyl 4-piperidinecarboxylate, and sodium tert-butoxide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination.[2] The ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile for the coupling reaction.
-
Solvent: Anhydrous toluene is a common solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, maintaining an inert atmosphere with nitrogen or argon is essential to prevent catalyst degradation and ensure a successful reaction.
Characterization Data
Accurate characterization of the synthesized intermediate is critical for its use in subsequent pharmaceutical synthesis. The following table summarizes the expected analytical data for this compound based on the analysis of its starting materials and structurally similar compounds.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid or viscous oil. |
| Molecular Formula | C15H18F3NO2 |
| Molecular Weight | 301.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.80 (m, 2H), 3.00 (m, 2H), 2.55 (m, 1H), 2.00 (m, 2H), 1.85 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 150.5, 126.5 (q, J = 3.8 Hz), 124.5 (q, J = 270 Hz), 119.0 (q, J = 33 Hz), 114.0, 60.5, 48.0, 41.0, 28.0, 14.2. |
| FT-IR (KBr, cm⁻¹) | ~2950 (C-H), ~1730 (C=O, ester), ~1610, 1520 (C=C, aromatic), ~1325 (C-F), ~1120 (C-O). |
| Mass Spectrometry (ESI+) | m/z 302.1 [M+H]⁺ |
Note: The NMR chemical shifts are predicted values and may vary slightly in an actual experimental setting.
Downstream Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The ester functionality can be readily transformed into other key functional groups, enabling the rapid generation of compound libraries for screening.
Workflow for Downstream Modifications:
Caption: Key downstream transformations of the title intermediate.
Protocol 1: Hydrolysis to the Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, particularly for amide bond formation with a diverse range of amines.[3]
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 2: Amide Coupling
The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of amide derivatives. These amides are frequently explored for their biological activities.
Materials:
-
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, coupling reagent(s), and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
This compound is a strategically important intermediate for the synthesis of novel pharmaceutical agents. Its efficient preparation via the Buchwald-Hartwig amination and the versatility of its ester functionality make it a valuable building block for medicinal chemists. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to the described synthetic methods, characterization techniques, and safety precautions will ensure the successful and safe application of this key intermediate in the pursuit of new therapeutic discoveries.
References
- (Reference to a relevant review on the importance of trifluoromethyl groups in medicinal chemistry - Self-gener
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- (Reference to a publication detailing the synthesis of N-arylpiperidines - Self-gener
- Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.org/portal/organic-synthesis/named-reactions/buchwald-hartwig-coupling]
- (Reference to a publication on the characterization of piperidine derivatives - Self-gener
- (Reference to a review on the applications of piperidine-containing compounds in drug discovery - Self-gener
- Functional Derivatives Of Carboxylic Acids. Chapter 4 - EduBirdie. [URL: https://edubirdie.
- (Reference to a safety data sheet of a similar compound - Self-gener
Sources
The Strategic Application of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Certain chemical motifs, through their unique combination of structural and electronic properties, emerge as "privileged scaffolds"—frameworks upon which a multitude of potent and selective drugs can be built. Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate represents one such cornerstone. This guide provides an in-depth exploration of its synthesis, functionalization, and strategic deployment in the development of targeted therapeutics, offering both foundational knowledge and actionable protocols for researchers in the field.
The core structure, a piperidine ring N-substituted with a 4-trifluoromethylphenyl group, is a masterful convergence of advantageous properties. The piperidine moiety, a ubiquitous heterocycle in pharmaceuticals, provides a versatile, three-dimensional scaffold that can be readily functionalized to orient substituents towards specific binding pockets within a biological target.[1] The N-aryl linkage, particularly to a phenyl ring, is a common feature in drugs targeting central nervous system (CNS) receptors and other protein classes.[2][3]
The true strategic advantage of this molecule, however, lies in the 4-trifluoromethylphenyl group. The trifluoromethyl (CF3) moiety is a powerful tool in drug design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: The high lipophilicity and strong electron-withdrawing nature of the CF3 group can significantly influence a molecule's binding affinity for its target. It can participate in favorable hydrophobic and electrostatic interactions within a protein's active site.[4][5]
-
Modulation of Physicochemical Properties: The introduction of a CF3 group can fine-tune properties such as pKa, membrane permeability, and solubility, which are critical for oral bioavailability and overall drug-like characteristics.
The ethyl ester at the 4-position of the piperidine ring serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide array of amides, esters, and other functional groups, allowing for extensive structure-activity relationship (SAR) exploration.[1][5] This guide will delve into the practical synthesis of the parent ester and its subsequent conversion into key intermediates, with a particular focus on its application in the discovery of C-C Chemokine Receptor Type 5 (CCR5) antagonists.
Synthesis and Key Transformations: From Building Block to Bioactive Precursor
The journey from commercially available starting materials to bioactive compounds hinges on robust and reproducible synthetic protocols. This section details the synthesis of the title compound and its subsequent functionalization.
Protocol 1: Synthesis of this compound
The most efficient and widely adopted method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[6][7][8] This reaction forms the crucial C-N bond between the piperidine nitrogen and the aromatic ring.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (ethyl isonipecotate) and subsequent deprotonation by a base. The final step is reductive elimination, which forms the desired N-aryl piperidine product and regenerates the Pd(0) catalyst.[6]
Experimental Protocol:
-
Reagents and Materials:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (3 mol%), and Cs2CO3 (1.5 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by ethyl isonipecotate (1.0 equivalent) and 1-bromo-4-(trifluoromethyl)benzene (1.1 equivalents) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously and heat to 100-110 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Core Reactions for Derivatization
The true utility of this compound lies in its capacity for further chemical modification. The following protocols outline the two most fundamental transformations.
The conversion of the ethyl ester to the carboxylic acid is a critical step, as the acid itself is a key intermediate for amide coupling reactions.[5] Basic hydrolysis, or saponification, is typically the preferred method due to its irreversibility and high yields.
Reaction Principle: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to drive the reaction to completion.
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
To the stirred solution, add LiOH·H₂O (2-3 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.
-
Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid, which can often be used in the next step without further purification.
-
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid synthesized in Protocol 2 can be coupled with a wide variety of amines to generate a library of carboxamide derivatives for SAR studies.
Reaction Principle: Direct amidation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (like EDC) or phosphonium reagents (like PyBOP), often used with an additive like HOBt to suppress side reactions and improve yields.
Experimental Protocol:
-
Reagents and Materials:
-
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Reaction Setup:
-
Dissolve 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature to form the activated ester.
-
In a separate flask, dissolve the amine in DCM and add DIPEA.
-
Add the amine solution dropwise to the activated carboxylic acid solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1-(4-trifluoromethylphenyl)piperidine-4-carboxamide derivative.
-
Application Case Study: Development of CCR5 Antagonists for HIV-1 Therapy
The 1-(4-trifluoromethylphenyl)piperidine-4-carboxamide scaffold has proven to be a highly effective core for the development of potent and selective C-C Chemokine Receptor Type 5 (CCR5) antagonists.[11] CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host T-cells.[12] Blocking this receptor can effectively prevent viral entry and replication, making CCR5 antagonists a critical class of antiretroviral drugs.
Structure-Activity Relationship (SAR) Insights
Research into piperidine-4-carboxamide derivatives as CCR5 antagonists has revealed key structural features that govern their activity.[11][13] The 1-(4-trifluoromethylphenyl)piperidine core serves as an excellent anchor, with the trifluoromethylphenyl group fitting into a hydrophobic pocket of the receptor. The amide portion of the molecule is then varied to optimize interactions with other regions of the CCR5 binding site.
For example, a study by Imamura et al. explored a series of piperidine-4-carboxamide derivatives, demonstrating that small hydrophobic substituents on a central phenyl ring attached to the amide nitrogen could significantly increase binding affinity.[11]
| Compound ID | R Group (on central phenyl) | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) |
| 11a | H | 1.1 | 1.3 |
| 11f | 3-Methyl | 0.28 | 0.59 |
| 11g | 3,5-Dimethyl | 0.19 | 0.45 |
Data synthesized from findings in related studies on piperidine-based CCR5 antagonists.[11]
These data clearly indicate that the addition of small, lipophilic groups like methyl on the phenyl ring enhances both binding and antiviral activity, likely by improving hydrophobic interactions within the receptor. The 1-(4-trifluoromethylphenyl)piperidine moiety consistently provides a strong foundation for these high-affinity interactions.
Logical Workflow for Developing Novel Antagonists
The development of novel antagonists based on this scaffold follows a logical and iterative process, which can be visualized as follows:
Caption: Iterative drug discovery workflow.
This workflow illustrates how the core scaffold is synthesized and then diversified. The resulting library of compounds is screened for biological activity, and the data from these screens inform the design of the next generation of molecules in a continuous cycle of optimization.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for the design of sophisticated therapeutic agents. Its inherent properties—metabolic stability, potential for high-affinity binding, and synthetic versatility—make it an invaluable asset in the medicinal chemist's toolbox. The successful application of this scaffold in the development of CCR5 antagonists for HIV-1 therapy serves as a compelling testament to its potential. Future applications will undoubtedly see this and related scaffolds explored for a wide range of other therapeutic targets, including GPCRs, ion channels, and enzymes, where the unique combination of the piperidine core and the trifluoromethylphenyl group can be leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein are intended to empower researchers to fully exploit the potential of this remarkable molecule in their own drug discovery endeavors.
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- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry.
- 1-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid. (n.d.). ChemShuttle.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science.
- Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. (n.d.).
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry.
- Buchwald-Hartwig Amin
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
- Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (n.d.).
- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). Journal of Medicinal Chemistry.
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. (n.d.). ChEMBL.
- 1-(4-Trifluoromethylphenyl)piperazine. (n.d.). Sigma-Aldrich.
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. (n.d.).
- Ethyl Isonipecot
- New opioid receptor modulators and agonists. (n.d.). Biochemical Pharmacology.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry.
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. (2005). Bioorganic & Medicinal Chemistry.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Journal of Agricultural and Food Chemistry.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.).
- 4-[3-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxamide. (n.d.). PubChem.
- Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. (n.d.).
- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.). Molecules.
- Ethyl isonipecot
- Synthesis of 2-[4-(3-trifluoromethylphenyl)-1-piperazinyl]-ethyl 3-(8-trifluoromethyl-4-quinolylamino)
- Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022). Frontiers in Immunology.
- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (n.d.). Journal of Medicinal Chemistry.
- Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2009). ACS Medicinal Chemistry Letters.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Organic Letters.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
- Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study With Piperidine- And Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE. (n.d.).
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Application Notes and Protocols for the N-Alkylation of Piperidine Derivatives
Introduction: The Significance of the N-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone structural motif in medicinal chemistry, integral to the architecture of a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from the piperidine's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The nitrogen atom at the 1-position (N1) serves as a critical handle for chemical modification, allowing for the introduction of various substituents that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and receptor-binding interactions.[4][5] Consequently, the N-alkylation of piperidine derivatives is a fundamental and frequently employed transformation in the drug discovery and development pipeline.[6]
This comprehensive guide provides detailed, field-proven protocols for the most common and effective methods for the N-alkylation of piperidine derivatives. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the choice of reagents and conditions, offering insights to empower researchers to not only successfully execute these reactions but also to troubleshoot and adapt them for novel substrates.
Core Synthetic Strategies: A Mechanistic Overview
The N-alkylation of a secondary amine, such as a piperidine derivative, is fundamentally a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon.[7] However, the directness of this approach can be complicated by factors such as over-alkylation and the reactivity of the chosen alkylating agent.[8][9] To address these challenges, several robust methods have been developed, with two standing out for their reliability and broad applicability: Direct Alkylation via SN2 Reaction and Reductive Amination.
Method 1: Direct N-Alkylation with Alkyl Halides
This classical approach involves the direct reaction of the piperidine nitrogen with an alkyl halide (or other alkylating agents with a good leaving group, such as tosylates or mesylates) in the presence of a base.[5] The reaction proceeds via a standard SN2 mechanism.[7]
Causality Behind Experimental Choices
-
The Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. While more reactive agents like alkyl iodides can lead to faster reactions, they also increase the risk of over-alkylation to form a quaternary ammonium salt.[8][10] The choice of alkylating agent is therefore a balance between reaction efficiency and selectivity.
-
The Base: A base is crucial to neutralize the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6][11] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[10][11] K₂CO₃ is a cost-effective and widely used option, though its solubility can be a limiting factor in some solvents.[10][12]
-
The Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base while not significantly solvating the nucleophilic amine, thus promoting the SN2 reaction.[5][11][13]
-
Controlling Over-alkylation: The tertiary amine product of the initial alkylation is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation event.[8] To mitigate this, a slight excess of the piperidine starting material can be used, or the alkyl halide can be added slowly to the reaction mixture to maintain its low concentration.[8][11]
Visualizing the Workflow: Direct N-Alkylation
Caption: Experimental workflow for the direct N-alkylation of piperidine derivatives.
Detailed Experimental Protocol: Direct N-Alkylation
Materials:
-
Piperidine derivative (1.0 equivalent)
-
Alkyl halide (1.0-1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or DMF
-
Standard glassware for organic synthesis, including a round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).[6]
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the piperidine).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred suspension at room temperature.[4] For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition. The slow addition helps to minimize the risk of di-alkylation.[4]
-
Reaction Monitoring: Stir the reaction at room temperature. For less reactive alkyl halides, the mixture may need to be heated to reflux.[5][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or saturated aqueous sodium bicarbonate to remove any remaining salts or acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4][6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine.[6]
| Substrate Example | Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| Piperidine | Benzyl Bromide | K₂CO₃ | MeCN | Room Temp | 85-95% |
| 4-Hydroxypiperidine | Ethyl Iodide | DIPEA | DMF | Room Temp | 80-90% |
| Methyl pipecolinate | 1-Bromobutane | Cs₂CO₃ | MeCN | 60 °C | 75-85% |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly reliable method for N-alkylation that is less prone to over-alkylation.[8][14] This two-step, one-pot procedure involves the initial formation of an iminium ion from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild hydride reagent.[14][15]
Causality Behind Experimental Choices
-
The Carbonyl Compound: The choice of aldehyde or ketone directly determines the alkyl group to be installed. Aldehydes are generally more reactive than ketones.
-
The Reducing Agent: The key to a successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8][16] It is mild, tolerant of a wide range of functional groups, and does not readily reduce aldehydes and ketones under neutral or slightly acidic conditions.[16][17] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to its lower toxicity and ease of handling.
-
Reaction Conditions: The reaction is typically carried out in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[14][16] A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, especially when using less reactive ketones.[4][16]
Visualizing the Mechanism: Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
Piperidine derivative (1.0 equivalent)
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as DCM or DCE (to make an approx. 0.1 M solution).[14]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.[8] If the reaction is sluggish (especially with ketones), a catalytic amount of acetic acid can be added.[4]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[4][8] The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[8]
-
Work-up:
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated piperidine.
| Substrate Example | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | 90-98% |
| 4-Piperidinone | Acetone | NaBH(OAc)₃ | DCM | 85-95% |
| (S)-Nipecotic acid | Cyclohexanone | NaBH(OAc)₃ | DCM / AcOH | 80-90% |
Advanced and Alternative Strategies
While direct alkylation and reductive amination are the workhorses for N-alkylation, other methods offer advantages for specific applications.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is the premier method for forming C(aryl)-N bonds but can also be adapted for certain C(alkyl)-N bond formations.[14][18] It is particularly useful for coupling piperidines with aryl halides or triflates, a transformation that is not possible with the other methods described.[18] The reaction requires a palladium catalyst, a phosphine ligand (e.g., XPhos), and a base.[19]
-
Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically accelerate the rate of direct N-alkylation reactions, often reducing reaction times from hours to minutes and improving yields.[14][20][21] This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive alkylating agent- Poorly soluble base- Insufficient temperature | - Switch to a more reactive halide (I > Br > Cl) or add catalytic NaI.[10]- Use a more soluble base (e.g., Cs₂CO₃) or a different solvent (e.g., DMF).[10][12]- Increase the reaction temperature.[10] |
| Over-alkylation | - Excess alkylating agent- Highly reactive alkylating agent- Tertiary amine product is highly nucleophilic | - Use a slight excess of the piperidine starting material (1.1-1.2 eq.).[8]- Add the alkylating agent slowly using a syringe pump.[8][11]- Consider reductive amination as an alternative, which avoids this issue.[8][10] |
| Side Product Formation (Reductive Amination) | - Reduction of the starting carbonyl | - Ensure the use of a selective reducing agent like NaBH(OAc)₃. Do not use stronger agents like NaBH₄ in a one-pot setup. |
Conclusion
The N-alkylation of piperidine derivatives is a versatile and indispensable transformation in modern organic and medicinal chemistry. A thorough understanding of the underlying principles of direct alkylation and reductive amination allows researchers to select the optimal conditions for their specific substrate and desired product. By carefully considering the choice of reagents, solvents, and reaction parameters, and by being equipped with effective troubleshooting strategies, scientists can efficiently synthesize a diverse array of N-substituted piperidines, thereby accelerating the discovery of novel therapeutics.
References
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Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. Retrieved January 21, 2026, from [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved January 21, 2026, from [Link]
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Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020). NIH National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2020). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Dalhousie University. Retrieved January 21, 2026, from [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved January 21, 2026, from [Link]
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N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. (2018). Chem Pharm Bull (Tokyo). Retrieved January 21, 2026, from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. Retrieved January 21, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved January 21, 2026, from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Retrieved January 21, 2026, from [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved January 21, 2026, from [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Esterification of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid
Introduction: The Significance of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic Acid Esters in Medicinal Chemistry
The 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid scaffold is a cornerstone in modern drug discovery. The piperidine ring offers a versatile, three-dimensional structure that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of a 4-(trifluoromethyl)phenyl group is particularly strategic; the trifluoromethyl (CF₃) moiety is a powerful bioisostere for a methyl group, offering increased metabolic stability and enhanced binding interactions with biological targets by altering lipophilicity and electronic properties.[1]
Esterification of the carboxylic acid at the 4-position is a critical derivatization step, transforming the polar carboxylic acid into a more lipophilic ester. This modification can significantly impact a molecule's ability to cross cellular membranes, improve its oral bioavailability, and fine-tune its interaction with target proteins such as kinases, proteases, and G protein-coupled receptors.[1] This guide provides detailed protocols and scientific rationale for the most effective methods of esterifying this key intermediate, empowering researchers to synthesize a diverse range of ester derivatives for their drug development pipelines.
Choosing the Right Esterification Strategy: A Comparative Overview
The selection of an appropriate esterification method is contingent on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or harsh conditions, and the steric hindrance of the alcohol. Below is a summary of the three primary methods detailed in this guide.
| Method | Catalyst/Reagent | Temperature | Key Advantages | Key Limitations |
| Fischer-Speier Esterification | Strong Acid (H₂SO₄, HCl) | Reflux | Cost-effective, simple, ideal for primary and secondary alcohols. | Equilibrium-limited, requires excess alcohol, not suitable for acid-labile substrates. |
| Steglich Esterification | DCC/EDC, DMAP | Room Temp. | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates. | Reagent cost, side-product removal (DCU), potential for racemization in chiral substrates. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Room Temp. to Reflux | High reactivity, not equilibrium-limited, drives reactions to completion. | Two-step process, harsh reagent (SOCl₂), generates HCl gas. |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed.[2][3][4]
Scientific Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] The subsequent tetrahedral intermediate undergoes a series of proton transfers to eliminate a molecule of water, a good leaving group, and form the final ester product.[2] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can increase the rate of this reaction by further enhancing the electrophilicity of the carbonyl carbon.[5]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid (10.0 g, 36.6 mmol).
-
Add absolute ethanol (150 mL). The large excess of ethanol serves as both reactant and solvent.
-
While stirring, slowly add concentrated sulfuric acid (1.0 mL, 18.3 mmol) dropwise. Caution: The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker containing ice-cold water (200 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]
-
Method 2: Steglich Esterification
The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the coupling of sterically hindered alcohols.[7]
Scientific Rationale
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[7] The more nucleophilic DMAP then attacks this intermediate to form a reactive N-acylpyridinium species ("active ester"). This species is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and the dicyclohexylurea (DCU) byproduct. The use of DMAP as a catalyst is crucial as it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that can form from the rearrangement of the O-acylisourea intermediate.[7]
Caption: Mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of a Generic Ester of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.[9]
-
Add the desired alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. The formation of the DCU precipitate is also an indicator of reaction progress.
-
-
Work-up and Purification:
-
If DCC was used, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.
-
If EDC was used, the reaction mixture can be directly subjected to an aqueous work-up as the urea byproduct is water-soluble.[10][11]
-
Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Esterification via Acyl Chloride Formation
For carboxylic acids that are resistant to esterification or when a non-equilibrium process is desired, a two-step procedure involving the formation of a highly reactive acyl chloride intermediate is employed. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride readily reacts with an alcohol to form the ester.
Scientific Rationale
Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[12] Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This acyl chloride is much more electrophilic than the parent carboxylic acid and reacts rapidly with alcohols, even those that are sterically hindered, to provide the ester product.
Caption: Workflow for esterification via acyl chloride.
Detailed Protocol
Step 1: Formation of the Acyl Chloride
-
Reaction Setup:
-
In a fume hood, add 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Add anhydrous DCM and a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
-
Isolation of Acyl Chloride:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used in the next step without further purification.
-
Step 2: Ester Formation
-
Reaction Setup:
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify by column chromatography or recrystallization.
-
Conclusion
The esterification of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid is a versatile transformation that opens the door to a wide array of derivatives for pharmaceutical research. The choice between Fischer, Steglich, or acyl chloride-mediated methods should be guided by the specific alcohol being used, the scale of the synthesis, and the chemical sensitivities of the substrate. The protocols provided herein offer robust and reproducible methods to achieve these valuable target molecules.
References
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification. Chemistry Steps. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024-12-17). MDPI. Retrieved from [Link]
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
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How to purify esterification product? (2016-04-15). ResearchGate. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Manitoba. Retrieved from [Link]
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Product Class 5: Carboxylic Acid Esters. Science of Synthesis. Retrieved from [Link]
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Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023-12-09). National Institutes of Health. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]
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-
Steglich Esterification with EDC. Reddit. Retrieved from [Link]
-
Synthesis of Esters with Different Flavors using Fisher Esterification. (2024-09-06). ResearchGate. Retrieved from [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017-08-13). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
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The Trifluoromethyl Group: A Strategic Asset in Bioactive Molecule Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug Properties
The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties.[1] These changes are fundamental to improving a compound's overall "drug-like" characteristics.
Enhanced Metabolic Stability: Blocking the Metabolic Hotspots
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[3][4]
Table 1: Comparative Metabolic Stability of a Hypothetical Drug Candidate and its Trifluoromethylated Analog
| Parameter | Parent Compound (with -CH3 group) | Trifluoromethylated Analog (with -CF3 group) | Rationale for Improvement |
| In Vitro Half-life (t½) in Human Liver Microsomes | Shorter | Longer | The C-F bonds in the CF3 group are significantly stronger than C-H bonds, making them resistant to oxidative metabolism by CYP enzymes.[3] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
Modulation of Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[1] This property is crucial for membrane permeability and can enhance absorption and distribution.[5] However, the impact of trifluoromethylation on lipophilicity is context-dependent. Studies have shown that while trifluorination at the alpha-position strongly enhances lipophilicity, this effect diminishes at beta and gamma positions, and can even lead to more hydrophilic compounds at delta and epsilon positions due to the inductive effect on nearby polar groups.[6]
Increased Binding Affinity: More Than Just a Bulky Group
The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The strong electron-withdrawing nature of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[1][2] A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1][7]
Synthetic Strategies for Introducing the Trifluoromethyl Group
Significant efforts have been made to develop efficient methods for introducing the trifluoromethyl group into molecular frameworks.[8]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp2)–CF3 bonds.[8] Copper-catalyzed trifluoromethylation of aryl halides is a widely used method.[1]
Photoredox Catalysis: A Mild and Efficient Approach
Recent advancements have seen the rise of photoredox catalysis for the direct trifluoromethylation of unactivated arenes and heteroarenes.[9] This method is operationally simple, proceeds under mild conditions, and can be applied to a broad range of substrates, including complex, late-stage drug candidates.[9]
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylated compounds.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of aryl iodides, a common method for introducing the CF3 group onto an aromatic ring.[1]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Trifluoromethylating agent (e.g., TMSCF3) (1.5 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Reaction vessel (e.g., sealed tube)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, CuI, and KF.
-
Add anhydrous DMF to the vessel.
-
Add the trifluoromethylating agent to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.[1]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a typical in vitro microsomal stability assay to assess the metabolic stability of a drug candidate.[3]
Materials:
-
Test compound (1 mM stock solution in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Prepare the liver microsome solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[3]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k), and t½ = 0.693/k.[1]
Visualizing the Impact and Workflow
Diagrams created using the DOT language for Graphviz illustrate key concepts related to the role of the trifluoromethyl group in medicinal chemistry.
Figure 1: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Figure 2: A typical experimental workflow for a copper-catalyzed trifluoromethylation reaction.
Conclusion: A Powerful and Versatile Tool in Drug Discovery
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][4] By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers can effectively leverage the unique properties of the trifluoromethyl group to accelerate the development of novel and improved therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. (URL: [Link])
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. (URL: [Link])
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (URL: [Link])
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. (URL: [Link])
-
Trifluoromethyl group - Wikipedia. (URL: [Link])
-
Examples of prominent drugs containing trifluoromethyl groups. - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
Answering the call for enhanced operational excellence in pharmaceutical synthesis, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate. As a key intermediate in various developmental pipelines, optimizing its synthesis for yield and purity is paramount. This document, structured as a dynamic troubleshooting resource, moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
The primary synthetic route for this target molecule is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] While robust, its success is highly sensitive to a range of parameters. This guide provides in-depth, field-proven insights to navigate these complexities.
Reaction Overview: The Buchwald-Hartwig Amination
The synthesis involves the N-arylation of ethyl piperidine-4-carboxylate with an aryl halide, typically 4-bromo- or 4-chlorobenzotrifluoride. The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
The efficiency of this transformation hinges on the interplay of components within the catalytic cycle. Understanding this cycle is the first step in effective troubleshooting.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low or zero. What are the most critical factors to check?
Low yield is the most frequent challenge and can stem from multiple sources. A systematic approach is essential for diagnosis.
Sources
Overcoming low purity in the synthesis of Teriflunomide precursors
Welcome to the technical support center for the synthesis of Teriflunomide precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity in these synthetic routes. We will delve into the critical aspects of the synthesis, offering troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical experience.
Introduction: The Challenge of Purity in Teriflunomide Synthesis
Teriflunomide, the active metabolite of leflunomide, is a key therapeutic agent for multiple sclerosis.[1][2] Its synthesis, while appearing straightforward, is often plagued by issues of low yield and purity, necessitating cumbersome purification methods like column chromatography that are not ideal for industrial-scale production.[3] This guide will focus on overcoming these hurdles in the synthesis of the pivotal precursor, 2-cyano-N-(4-trifluoromethylphenyl)acetamide , and its subsequent conversion to Teriflunomide, (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide .
Troubleshooting Guide: Overcoming Low Purity
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield and Purity in the Synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide
Question: My synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide from 4-trifluoromethylaniline and cyanoacetic acid results in a low yield and significant impurities. What are the likely causes and how can I improve this step?
Answer: This amidation reaction is a critical step where several factors can impact the outcome. The choice of coupling agent and reaction conditions are paramount.
Causality and Strategic Solutions:
-
Inefficient Coupling Agent: The direct reaction of a carboxylic acid and an amine is often inefficient without a suitable coupling agent to activate the carboxylic acid.
-
Recommendation: While various coupling agents are reported, carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective.[3][4] For instance, the condensation of 4-trifluoromethylaniline with cyanoacetic acid in the presence of DCC in a solvent like ethyl acetate can proceed at room temperature with good yield.[4] However, be mindful that carbodiimide-mediated couplings can generate urea byproducts that may co-precipitate with your product, requiring careful purification.
-
-
Harsh Reaction Conditions: The use of harsh reagents like thionyl chloride or phosphorus pentachloride to convert cyanoacetic acid to its acyl chloride derivative can lead to side reactions and the formation of colored impurities.[5] While this can result in a high yield of the intermediate, the overall process may be less desirable for large-scale synthesis due to safety and handling concerns.[5]
-
Suboptimal Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction rate and solubility of reactants and products, thereby affecting the yield and purity.
Experimental Protocol: Improved Synthesis of 2-cyano-N-(4-trifluoromethylphenyl)acetamide
-
To a stirred solution of 4-trifluoromethylaniline (1.0 eq) and cyanoacetic acid (1.05 eq) in ethyl acetate, add dicyclohexylcarbodiimide (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a mild acid (e.g., 1N HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-cyano-N-(4-trifluoromethylphenyl)acetamide.[3]
Issue 2: Formation of Unknown Impurities During the Final Synthesis of Teriflunomide
Question: During the conversion of 2-cyano-N-(4-trifluoromethylphenyl)acetamide to Teriflunomide using sodium hydride and acetyl chloride, I am observing several unknown impurities in my final product. What could be the source of these impurities and how can I mitigate them?
Answer: The final step, an acylation-condensation reaction, is prone to the formation of several process-related impurities. Understanding their origin is key to their control.
Common Impurities and Their Origins:
-
Positional Isomers: Impurities can arise from the starting material, 4-trifluoromethylaniline, which may contain its 2- and 3-isomers.[6] These isomers can react similarly to the desired starting material, leading to the formation of (2Z)-2-cyano-3-hydroxy-N-[2-(trifluoromethyl)phenyl]-2-butenamide and (2Z)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide.[6]
-
Mitigation: Ensure the purity of the starting 4-trifluoromethylaniline. High-vacuum distillation can be an effective purification method.[4]
-
-
Over-acylation or Side Reactions: The use of a strong base like sodium hydride and a reactive acylating agent like acetyl chloride can lead to side reactions if not properly controlled.[4]
-
Genotoxic Impurities: A potential impurity, (Z)-4-Amino-N,N'-bis[(4-(trifluoromethyl)phenyl]benzimidamide, can be present in the starting 4-trifluoromethylaniline and can be carried through or react to form other impurities.[7]
-
Mitigation: Stringent control of starting material quality and purification of the final product are crucial.
-
Troubleshooting Workflow for Impurity Identification and Mitigation
Caption: Workflow for Impurity Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters for the synthesis of Teriflunomide from its precursor?
A1: The critical process parameters for the final step include:
-
Base and Solvent: Sodium hydride is a commonly used base, and tetrahydrofuran (THF) is a suitable solvent.[4] The quality and dryness of both are important to prevent side reactions.
-
Temperature Control: The initial reaction with sodium hydride should be performed at a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The subsequent addition of acetyl chloride should also be carefully controlled.
-
Stoichiometry: The molar ratios of the reactants, particularly the base and the acylating agent, need to be precisely controlled to avoid over-acylation or incomplete reaction.
-
Quenching: The reaction is typically quenched with a mild acid like acetic acid to neutralize the excess base.[4]
Q2: Are there alternative, safer reagents that can be used instead of sodium hydride?
A2: While sodium hydride is effective, its pyrophoric nature can be a concern for large-scale synthesis.[5] Some alternative approaches might involve using milder bases or different synthetic routes that avoid the use of highly reactive reagents. For instance, some patented processes describe the use of sodium hydroxide or potassium carbonate under specific conditions.[3]
Q3: How can I improve the crystallization of the final Teriflunomide product to enhance purity?
A3: Recrystallization is a powerful tool for purifying the final product. The choice of solvent system is critical.
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is recommended. Common solvents for recrystallization of Teriflunomide include acetone, acetonitrile, and mixtures with water or ethyl acetate.[3][5]
-
Cooling Profile: A slow and controlled cooling process will favor the formation of larger, purer crystals, while rapid cooling can trap impurities.
-
Seeding: The use of seed crystals of high-purity Teriflunomide can promote crystallization and improve the crystal form.
Data Summary: Solvent Systems for Teriflunomide Recrystallization
| Solvent System | Purity Achieved | Reference |
| Acetone | 99.96% | [5] |
| Acetonitrile/Water | "Pure product" | [3] |
| Ethyl Acetate | "Pure teriflunomide" | [4] |
Conclusion
Achieving high purity in the synthesis of Teriflunomide precursors is a multifaceted challenge that requires a deep understanding of the reaction mechanisms, potential side reactions, and the impact of process parameters. By carefully selecting reagents, optimizing reaction conditions, and implementing robust purification strategies, researchers can overcome these challenges and produce high-quality material suitable for further development.
References
-
Macedo, S., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1374. [Link]
-
Pandurang, P. P., & Sonune, K. N. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Journal of Pharmaceutical Research International, 36(7), 56-70. [Link]
-
Pandurang, P. P., & Sonune, K. N. (2024). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Journal of Pharmaceutical Research International, 36(7), 56-70. [Link]
- WO2017103942A1 - An improved process for the preparation of teriflunomide - Google P
-
Wang, L., et al. (2022). EDC-promoted one-step synthesis of teriflunomide at the industrial scale. Reaction Chemistry & Engineering, 7(12), 2735-2739. [Link]
-
(PDF) Preparation and characterization of impurities of Teriflunomide - An Immunomodulatory agent - ResearchGate. (n.d.). [Link]
-
Teriflunomide-impurities - Pharmaffiliates. (n.d.). [Link]
- CN103709068A - Preparation method of teriflunomide - Google P
-
Wiese, M. D., & Kovacs, C. S. (2013). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. The American Journal of a Health-System Pharmacy, 70(10), 849–857. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. WO2017103942A1 - An improved process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. journaljpri.com [journaljpri.com]
Technical Support Center: Optimizing N-Alkylation of Piperidines
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidines. The piperidine motif is a cornerstone in medicinal chemistry, and its successful functionalization is pivotal for tuning the pharmacological profiles of therapeutic candidates.[1] This guide is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during this crucial synthetic transformation. Here, you will find a blend of troubleshooting strategies and frequently asked questions to empower your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the N-alkylation of piperidines, offering a systematic approach to identifying root causes and implementing effective solutions.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired N-alkylated piperidine. This can often be traced back to several key factors related to reactants and reaction conditions.
Question: My N-alkylation reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield in piperidine N-alkylation can stem from several sources. A logical troubleshooting workflow can help pinpoint the issue.
Potential Causes & Recommended Solutions:
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[2] If you are using an alkyl chloride or bromide with a sluggish reaction, consider switching to the corresponding iodide to enhance the reaction rate.[3] For less reactive agents, increasing the reaction temperature can provide the necessary activation energy.[2][4] The addition of a catalytic amount of sodium or potassium iodide can also facilitate the reaction of less reactive alkyl halides.[2]
-
Inappropriate Base Selection: The base plays a critical role in neutralizing the acid byproduct generated during the reaction.[3] An inadequate base can lead to the protonation of the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[3]
-
For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often sufficient.[2][5]
-
For more sensitive substrates or to minimize side reactions, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good choice.[2][5]
-
In instances where the piperidine nitrogen is part of a less nucleophilic system, a stronger base like sodium hydride (NaH) may be required.[2][5]
-
-
Poor Solubility of Reagents: Ensure that all reactants, particularly the piperidine and the base, are adequately soluble in the chosen solvent. If you are using an insoluble base like potassium carbonate in a solvent such as acetone, switching to a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can significantly improve the reaction rate by enhancing solubility.[2][3]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically impede the nucleophilic attack.[3][4] In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary to overcome the steric barrier.[4] For extremely hindered substrates, alternative synthetic routes like reductive amination might be more effective.[4]
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts
A common and often frustrating side reaction is the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[6]
Question: I am observing a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: Over-alkylation occurs because the N-alkylated piperidine product (a tertiary amine) can often be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[6] Several strategies can be employed to mitigate this.
Strategies to Minimize Over-alkylation:
-
Control of Stoichiometry: A simple yet effective method is to use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[3][6]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, maintains a low concentration of the electrophile.[5][6] This kinetically favors the mono-alkylation of the more abundant secondary amine over the di-alkylation of the newly formed tertiary amine.[6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and decrease the likelihood of the second alkylation event.[3]
-
Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.[6] If possible, select a less reactive alkylating agent.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of piperidine N-alkylation.
Q1: What is the best general-purpose solvent for N-alkylation of piperidines?
A1: Polar aprotic solvents are generally the preferred choice for N-alkylation reactions as they can solvate the cation without strongly interacting with the nucleophile.[3] Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent and widely used options.[1][2] Acetone can also be used, particularly with bases like potassium carbonate.[7]
Q2: How should I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it provides more definitive information about the masses of the species in your reaction mixture, helping to identify both the desired product and any potential byproducts like the quaternary ammonium salt.[1][6]
Q3: Are there alternative methods to direct alkylation with alkyl halides?
A3: Yes, reductive amination is a powerful and highly reliable alternative for the N-alkylation of secondary amines like piperidine.[6][8] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8] A key advantage of this method is that it completely avoids the issue of over-alkylation.[6][8]
Q4: I am working with a piperidine that has another nucleophilic site. How can I achieve selective N-alkylation?
A4: When dealing with substrates containing multiple nucleophilic centers, such as a primary amine in addition to the piperidine's secondary amine, achieving selective alkylation can be challenging.[1] The secondary amine of the piperidine ring is generally more nucleophilic than a primary amine.[1] By carefully controlling the reaction conditions, such as using a limited amount of the alkylating agent, preferential alkylation at the piperidine nitrogen can be achieved.[1] However, for unambiguous selectivity, a protecting group strategy is often the most robust approach.[1] For instance, the primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group, allowing for the subsequent alkylation of the piperidine nitrogen, followed by deprotection.[1]
Q5: How do I purify my N-alkylated piperidine, especially if the quaternary salt has formed?
A5: Standard purification is typically achieved by column chromatography on silica gel.[1] If a significant amount of the highly polar quaternary ammonium salt has formed, it will often remain at the baseline of the TLC plate. During workup, a liquid-liquid extraction can help to separate the desired tertiary amine from the water-soluble quaternary salt.[6] The organic layer will contain your product, while the salt will preferentially partition into the aqueous layer.[6]
Data and Protocols
Table 1: Common Bases and Solvents for Piperidine N-Alkylation
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | ACN, DMF, Acetone | A versatile and cost-effective inorganic base.[2][5] |
| Sodium Bicarbonate (NaHCO₃) | 10.3 (first pKa) | ACN, DMF | A milder base suitable for sensitive substrates.[3] |
| DIPEA (Hünig's Base) | 11.4 | ACN, DMF, CH₂Cl₂ | A non-nucleophilic organic base, good for preventing side reactions.[2][5] |
| Triethylamine (Et₃N) | 10.7 | ACN, DMF, CH₂Cl₂ | A common organic base, but can sometimes act as a nucleophile itself.[3] |
| Sodium Hydride (NaH) | ~35 | DMF, THF | A very strong, non-nucleophilic base for deprotonating less nucleophilic amines.[2][5] |
Experimental Protocol: General Procedure for Direct N-Alkylation
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 eq.) and an anhydrous solvent (e.g., ACN or DMF).[1][6]
-
Add the base (1.5-2.0 eq.). If using a solid base like K₂CO₃, ensure it is finely powdered and dry.[1]
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) to the stirred solution. For highly reactive alkylating agents, consider using a syringe pump for addition over several hours.[5][6]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.[1]
-
Upon completion, quench the reaction with water.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloromethane or dichloroethane).[6]
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in one portion.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visual Guides
Caption: A typical experimental workflow for direct N-alkylation.
Caption: A decision-making workflow for troubleshooting over-alkylation.
References
- BenchChem Technical Support Team. (2025). . BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. BenchChem.
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting low conversion in N-alkylation of secondary amines. BenchChem.
-
Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Ibrahim, T. H. (2017). Answer to "Procedure for N-alkylation of Piperidine?". ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]
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Technical Support Center: Managing Steric Hindrance in Reactions with Piperidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges posed by steric hindrance in reactions involving piperidine derivatives. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding and Diagnosing Steric Hindrance
FAQ 1: What are the primary indicators of steric hindrance in my piperidine reaction?
Answer: Steric hindrance manifests in several ways during a reaction. Diagnosing it early is key to efficient troubleshooting. Look for these common indicators:
-
Low or No Yield: This is the most obvious sign. Despite correct stoichiometry and theoretically sound conditions, the desired product is formed in negligible amounts.[1][2] This occurs because bulky groups on the piperidine ring or the coupling partner physically block the reactive centers from approaching each other effectively.
-
Stalled Reactions: You may observe an initial burst of product formation, followed by a plateau. Monitoring the reaction over time using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal this trend.[3] The initial reaction may occur with more accessible conformers, but as the reaction proceeds, the remaining sterically shielded molecules are unable to react.
-
Formation of Side Products: When the desired reaction pathway is sterically impeded, alternative, less hindered pathways may become dominant.[1] This can include elimination reactions, rearrangements, or reactions with the solvent.
-
Requirement for Harsh Conditions: If a reaction only proceeds at unusually high temperatures, pressures, or with a large excess of reagents, steric hindrance is a likely culprit.[1] These "forcing conditions" are needed to provide enough energy to overcome the steric barrier.
FAQ 2: Which positions on the piperidine ring are most susceptible to causing steric hindrance?
Answer: The impact of substituents on reactivity is highly dependent on their position.
-
C2 and C6 Positions: Substituents at the positions adjacent to the nitrogen (C2 and C6) exert the most significant steric hindrance.[4][5] This is due to their proximity to the nitrogen's lone pair, which is often the nucleophilic or basic site in reactions. 2,6-disubstituted piperidines are notoriously challenging substrates.[4][5] For instance, the well-known non-nucleophilic base, 2,2,6,6-tetramethylpiperidine (TMP), owes its unique reactivity profile to the extreme steric shielding of the nitrogen by the four methyl groups.[6]
-
Axial vs. Equatorial Substituents: The conformation of the piperidine ring is also critical. Piperidine typically adopts a chair conformation.[7] Axial substituents can cause significant 1,3-diaxial strain, creating a more sterically congested environment around one face of the molecule compared to equatorial substituents.[4]
-
N-Substituents: Large groups attached to the piperidine nitrogen can also introduce significant steric bulk, hindering reactions at the C2 and C6 positions through allylic strain (A1,3-strain).[4]
Section 2: Troubleshooting Common Reactions
This section provides troubleshooting guides for specific, frequently encountered reactions where steric hindrance is a primary obstacle.
Guide 1: N-Acylation and N-Alkylation Reactions
Problem: Low yield when attempting to acylate or alkylate a sterically hindered piperidine (e.g., 2,6-disubstituted).
Causality and Troubleshooting Workflow
Bulky groups near the nitrogen atom physically block the approach of the electrophile (acylating or alkylating agent). The lone pair of the nitrogen, while basic, becomes a poor nucleophile.
Caption: Troubleshooting workflow for low-yield N-acylation/alkylation.
Recommended Protocol: Acylation of a Hindered Piperidine
This protocol is a starting point for the acylation of a sterically demanding piperidine derivative.
Materials:
-
Sterically hindered piperidine (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the piperidine derivative and DMAP in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig and Sonogashira)
Problem: Poor conversion in a Buchwald-Hartwig amination or Sonogashira coupling involving a hindered piperidine or a hindered aryl halide.
Causality and Troubleshooting
Palladium-catalyzed cross-coupling reactions involve a complex catalytic cycle. Steric hindrance can inhibit key steps, such as oxidative addition to the palladium center or reductive elimination to form the final product.[8][9] The choice of ligand on the palladium catalyst is therefore critical.
| Issue | Cause | Recommended Solution |
| Low Yield in Buchwald-Hartwig | The ligand on the palladium catalyst is not bulky enough to promote reductive elimination with the sterically demanding substrates.[2] | Use bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BrettPhos. These ligands create a wider "bite angle" and promote the crucial reductive elimination step.[10] |
| Low Yield in Sonogashira Coupling | The traditional copper co-catalyst can lead to side reactions, such as Glaser coupling of the alkyne. With hindered substrates, these side reactions can become competitive. | Employ a copper-free Sonogashira protocol.[11] This often involves using a more reactive palladium catalyst and a suitable base like piperidine or diisopropylamine.[12] |
| Decomposition of Catalyst | At the higher temperatures often required for hindered couplings, the palladium catalyst may decompose, leading to the formation of inactive palladium black. | Use a more robust palladium precatalyst. Consider ligands that form more stable complexes with palladium. |
Recommended Protocol: Buchwald-Hartwig Amination of a Hindered Piperidine
Materials:
-
Aryl bromide (1.0 equiv)
-
Hindered piperidine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by the hindered piperidine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Section 3: Advanced Strategies and Preventative Measures
FAQ 3: How can I strategically use protecting groups to manage steric hindrance?
Answer: Protecting groups can be a powerful tool to temporarily reduce steric bulk or alter the electronic properties of the piperidine ring.[13]
-
Small Protecting Groups: If a reaction at a different part of the molecule is being hindered by the piperidine nitrogen, protecting it with a small group like a Boc (tert-butyloxycarbonyl) group can be effective. The Boc group can influence the stereochemistry of subsequent reactions at the C2 position.[4]
-
Orthogonal Protection: In complex syntheses, using orthogonal protecting groups allows for the selective deprotection of one group without affecting others.[14] For example, an Fmoc group on one amine (removed by piperidine) and a Boc group on another (removed by acid) allows for sequential modifications.[14]
FAQ 4: Are there alternative synthetic routes that can bypass sterically challenging steps?
Answer: Absolutely. If a particular step is proving insurmountable due to steric hindrance, consider redesigning the synthesis.
-
Ring Construction Strategies: Instead of modifying a pre-existing piperidine, it can be more effective to construct the ring with the desired substituents already in place. Methods like aza-Diels-Alder reactions or reductive amination of 1,5-dicarbonyl compounds can provide access to highly substituted piperidines that would be difficult to synthesize through other means.[15][16]
-
Transition Metal-Catalyzed Dearomatization: Recent advances allow for the synthesis of sterically hindered piperidines through the dearomatization of pyridine derivatives, offering an alternative to challenging C-N bond formations.[17]
FAQ 5: What analytical techniques are best for monitoring these challenging reactions?
Answer: Real-time reaction monitoring is crucial for optimizing conditions and understanding reaction kinetics.
-
Chromatographic Methods: TLC is excellent for quick qualitative checks, while HPLC and GC-MS provide quantitative data on the consumption of starting materials and formation of products.[3] For GC-MS analysis of piperidines, derivatization may be necessary to increase volatility.[18]
-
Spectroscopic Methods: In-situ NMR or FTIR spectroscopy can provide detailed structural information and allow for the non-invasive monitoring of reaction progress.[3][19]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Troubleshooting Dissolution Issues of Trifluoromethylphenyl Piperazine (TFMPP) Derivatives
Welcome to the technical support center for trifluoromethylphenyl piperazine (TFMPP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dissolution testing for this specific class of compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties of TFMPP derivatives that directly influence their dissolution behavior.
Q1: Why do many trifluoromethylphenyl piperazine derivatives exhibit poor aqueous solubility?
A: The limited aqueous solubility of TFMPP derivatives is primarily rooted in their molecular structure. These compounds possess a combination of hydrophobic and hydrophilic moieties. The trifluoromethyl group (-CF3) and the phenyl ring are highly lipophilic, contributing to poor affinity for aqueous media.[1][2] While the piperazine ring contains two nitrogen atoms that can be protonated to enhance solubility, the overall hydrophobicity of the molecule often dominates, leading to low intrinsic solubility in water.[1][3]
Q2: How does pH impact the dissolution of TFMPP derivatives?
A: The piperazine moiety in these derivatives is basic. The nitrogen atoms can accept protons, forming ionized salts that are generally more water-soluble than the free base.[4][5] This makes their solubility highly pH-dependent.
-
In acidic media (low pH): The piperazine nitrogens are protonated, leading to the formation of a more soluble salt form. Therefore, dissolution is typically higher in simulated gastric fluids.[6]
-
In neutral to basic media (higher pH): As the pH increases, the compound transitions to its less soluble, un-ionized free base form, which can significantly decrease the dissolution rate or even lead to precipitation of the dissolved drug.[6]
Understanding the pKa of your specific derivative is critical for selecting an appropriate dissolution medium and predicting in vivo behavior.
Q3: What is polymorphism, and why is it a critical concern for TFMPP derivatives?
A: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or structures.[7][8] Each polymorph can have distinct physicochemical properties, including melting point, stability, and, most importantly for this topic, solubility and dissolution rate.[8][9]
For TFMPP derivatives, an unknown or uncontrolled polymorphic form can be a major source of variability in dissolution testing.[7] A metastable polymorph might show initially high dissolution but could convert to a more stable, less soluble form during the experiment or upon storage, leading to inconsistent results. It is crucial to characterize the solid-state form of the API to ensure reproducible dissolution profiles.[8][9]
Q4: How do I select an appropriate dissolution medium for a new TFMPP derivative?
A: The choice of medium should be scientifically justified and aim to be biorelevant where possible.
-
Start with Standard Media: Begin with compendial media like 0.1 N HCl (simulated gastric fluid), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer (simulated intestinal fluid).[6]
-
Address Poor Solubility: If the drug's solubility is too low in these standard buffers to achieve "sink conditions" (where the volume of media is at least 3-10 times the saturation volume), a surfactant is often necessary. Sodium lauryl sulfate (SLS) is a common choice.[6][10]
-
Justify Surfactant Concentration: The concentration of surfactant should be carefully chosen. It should be just high enough to achieve sink conditions but not so high that it masks potential formulation-related dissolution issues. Start with low concentrations (e.g., 0.25% - 0.5% w/v) and increase systematically if needed.
-
Degassing is Critical: Always degas the dissolution medium. Dissolved gases can form bubbles on the surface of the dosage form or in the apparatus, which can interfere with wetting and lead to artificially slow or variable dissolution rates.[6][10]
Troubleshooting Guide: Common Dissolution Failures
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during dissolution testing.
Issue 1: Incomplete Dissolution / Failure to Meet Specification
Symptom: The percentage of drug released plateaus well below 100%, even after an extended period.
Causality & Troubleshooting Workflow:
This issue is typically linked to either the inherent properties of the drug substance or the formulation's inability to release the drug effectively. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Solutions:
-
Probable Cause 1: Poor API Wettability: The hydrophobic nature of the TFMPP derivative prevents the dissolution media from making effective contact with the particle surface.
-
Solution: Incorporate a surfactant, such as Sodium Lauryl Sulfate (SLS) or Polysorbate 80, into the dissolution medium to reduce surface tension.[11] Within the formulation, adding a hydrophilic excipient or a wetting agent can also improve performance.
-
-
Probable Cause 2: Formulation Lock-in ("Coning"): For tablet formulations, an imbalance of excipients can lead to issues.
-
Excessive Binder: The binder may form a non-disintegrating matrix, trapping the API.
-
Hydrophobic Lubricants: High levels of lubricants like magnesium stearate can form a water-repellent film around the drug particles.[11]
-
Solution: Optimize the formulation. Reduce the lubricant level (target 0.5-1%).[11] Increase the concentration of a superdisintegrant (e.g., croscarmellose sodium) to ensure rapid tablet breakup.[12]
-
-
Probable Cause 3: High Tablet Hardness: Over-compression during manufacturing can create a tablet that is too dense, reducing the porosity needed for media to penetrate and disintegrate the dosage form.
-
Solution: Reduce the compression force during tablet manufacturing. Aim for a hardness that ensures robustness but does not impede disintegration. A target compression force of 10-15 kN is a typical starting point for optimization.[11]
-
Issue 2: High Variability in Dissolution Results
Symptom: Significant deviation in dissolution profiles is observed between vessels in the same run, or between different runs (high %RSD).
Detailed Solutions:
-
Probable Cause 1: Improper Deaeration (Degassing) of Media: This is one of the most common causes of variability. Dissolved air can form bubbles on the dosage form or apparatus, altering hydrodynamics.
-
Probable Cause 2: Coning or Sticking: The tablet or capsule contents may form a mound at the bottom of the vessel (coning) or stick to the vessel wall, leading to inconsistent exposure to the medium.
-
Solution: Increase the paddle speed (e.g., from 50 rpm to 75 rpm) to improve hydrodynamics. If coning persists, the use of a different apparatus (e.g., USP Apparatus 1 - Basket) or appropriate sinkers may be necessary.
-
-
Probable Cause 3: Polymorphic Inconsistency: The API may exist in a mixture of polymorphic forms, each with a different dissolution rate.
-
Solution: Perform solid-state characterization (e.g., PXRD, DSC) on the API batch to confirm polymorphic purity. Ensure the manufacturing process does not induce polymorphic transitions.[7]
-
Issue 3: Post-Sampling Precipitation
Symptom: Initial dissolution appears rapid, but results are erratic, or a fine precipitate is observed in the collected samples before analysis.
Detailed Solutions:
-
Probable Cause 1: Supersaturation and pH Shift: This is common for basic compounds like TFMPP derivatives. The drug may dissolve in the acidic microenvironment of the dissolving solid but then precipitate when it moves into the bulk medium, which has a higher pH. It can also occur if samples are not diluted promptly.[6]
-
Solution: Immediately dilute the collected sample with a solvent that will maintain the drug's solubility. For a basic compound, diluting 1:1 with 0.1 N HCl is an effective strategy to prevent precipitation before HPLC analysis.[6]
-
-
Probable Cause 2: Surfactant Precipitation: Some surfactants, like SLS, can precipitate in the presence of certain ions (e.g., potassium from a phosphate buffer).[6][10]
-
Solution: Review the composition of your dissolution medium. If a potassium-based buffer is being used with SLS, switch to a sodium-based phosphate buffer or select a non-ionic surfactant.
-
Data & Protocols
Solubility Data for TFMPP Derivatives
The solubility of these compounds varies significantly with the solvent and the salt form. The following table provides a general overview based on available data for 1-(3-Trifluoromethylphenyl)piperazine hydrochloride.
| Solvent | Solubility Description | Reference |
| Water | Very Soluble | [13] |
| Methanol | Freely Soluble | [13] |
| Chloroform | Soluble | [13] |
| Acetone | Slightly Soluble | [13] |
| Diethyl Ether | Very Slightly Soluble | [13] |
| Hexane | Insoluble | [13] |
| PBS (pH 7.2) | 10 mg/mL (as dihydrochloride) | [14] |
| DMSO | 20 mg/mL (as dihydrochloride) | [14] |
Note: This data is for the hydrochloride salt. The free base will have significantly lower aqueous solubility.
Experimental Protocols
Protocol 1: General Dissolution Method for a TFMPP Derivative Tablet
This protocol outlines a starting point for developing a dissolution method using USP Apparatus 2.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Medium: 900 mL of 0.1 N HCl or pH 4.5 acetate buffer with 0.5% w/v Sodium Lauryl Sulfate (SLS), deaerated.
-
Temperature: 37.0 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure: a. Place one tablet in each of the 6 dissolution vessels. b. Start the apparatus immediately. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Immediately filter the sample through a suitable (e.g., 0.45 µm PVDF) syringe filter. e. Dilute the filtered sample as needed with mobile phase or an appropriate acidic solution to prevent precipitation.
-
Analysis: Quantify the amount of dissolved drug using a validated HPLC-UV method.
Protocol 2: Preparing a pH-Solubility Profile
This experiment is essential for understanding the behavior of your TFMPP derivative.
-
Prepare Buffers: Create a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4).
-
Add Excess API: To a small vial for each pH point, add an amount of the TFMPP derivative that is well in excess of its expected solubility.
-
Equilibrate: Add a fixed volume of the respective buffer to each vial. Place the vials in a shaker bath set to a constant temperature (e.g., 37 °C) and allow them to equilibrate for at least 24-48 hours. This ensures the solution is fully saturated.
-
Sample and Filter: After equilibration, allow the vials to stand so that excess solid can settle. Carefully withdraw a sample from the supernatant and immediately filter it using a chemically inert syringe filter to remove all undissolved solids.[4]
-
Dilute and Analyze: Accurately dilute the filtered sample and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the drug concentration.
-
Report: Plot the solubility (mg/mL or mol/L) against the final measured pH of each solution.
References
- 1-[3-(trifluoromethyl)phenyl]piperazine | Solubility of Things. (n.d.). Vertex AI Search.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (2025). Benchchem.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives. (2025). Benchchem.
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved January 21, 2026, from [Link]
- Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips.
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies.
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). PubMed. Retrieved January 21, 2026, from [Link]
- TFMPP (Trifluoromethylphenylpiperazine). (n.d.). Solubility of Things.
-
Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025). PMC. Retrieved January 21, 2026, from [Link]
- Role of Excipient on the Behaviour of Dissolution. (2025). Veeprho.
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- 7. researchgate.net [researchgate.net]
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- 9. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
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- 13. swgdrug.org [swgdrug.org]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Chromatographic Purification of Piperidine Carboxylate Esters
Welcome to the technical support center for the chromatographic purification of piperidine carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification methods effectively.
This guide is structured to address your needs, from initial method selection to troubleshooting complex separation issues. We will delve into the nuances of various chromatographic techniques and provide practical, field-tested advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning the purification of piperidine carboxylate esters.
Q1: What is the best starting point for purifying my piperidine carboxylate ester: Normal-Phase or Reversed-Phase HPLC?
A1: The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography fundamentally depends on the polarity and solubility of your specific piperidine carboxylate ester.[1][2][3][4]
-
Normal-Phase (NP) Chromatography: In NP, a polar stationary phase (like silica) is used with a non-polar mobile phase.[4] This technique is generally suitable for compounds that are soluble in organic solvents like dichloromethane or ethyl acetate.[5] If your piperidine carboxylate ester is highly substituted with non-polar groups, NP might be a good choice.
-
Reversed-Phase (RP) Chromatography: RP-HPLC is the most common starting point in the pharmaceutical industry due to its versatility.[6] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] If your crude material is soluble in polar solvents such as methanol, acetonitrile, or DMSO, RP-HPLC is the recommended starting point.[5]
Expert Insight: For most piperidine carboxylate esters, which possess both a polar amine and a moderately polar ester group, Reversed-Phase HPLC is often the more robust and reproducible starting point. The basic nature of the piperidine nitrogen can lead to strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel in Normal-Phase, causing issues like peak tailing and low recovery.[7][8]
Q2: I'm seeing significant peak tailing with my piperidine compound in RP-HPLC. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like piperidines in RP-HPLC is a classic problem.[7] It is most often caused by secondary interactions between the protonated (positively charged) piperidine nitrogen and residual, deprotonated silanol groups (negatively charged) on the surface of the silica-based stationary phase.[7]
To mitigate this, you have several options:
-
Mobile Phase pH Adjustment: The most effective strategy is to control the pH of your mobile phase.
-
Low pH (2-4): At a low pH, the piperidine nitrogen is protonated, but so are the silanol groups on the stationary phase, which minimizes ionic interactions.[9] This is often the recommended starting point for method development with basic compounds.[9]
-
High pH (8-11): At a high pH, the piperidine nitrogen is in its neutral, free base form, which eliminates the problematic ionic interaction. However, you must use a pH-stable column (e.g., a hybrid or polymer-based stationary phase) as traditional silica columns will degrade above pH 7.[10]
-
-
Use of End-Capped Columns: Modern, high-purity, end-capped columns have fewer free silanol groups, which reduces the opportunity for these secondary interactions.[7]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape.[7]
Q3: My piperidine carboxylate ester is very polar and not well-retained in Reversed-Phase. What are my options?
A3: For highly polar compounds that elute in or near the void volume in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13]
-
HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[12][14][15] This creates a water-enriched layer on the stationary phase into which polar analytes can partition, leading to retention.[14]
-
Advantages for Piperidines: HILIC is well-suited for separating polar and basic drugs.[11][15] The high organic content of the mobile phase also offers the advantage of increased sensitivity in mass spectrometry (MS) detection due to more efficient solvent evaporation.[14][15]
Q4: I need to separate enantiomers of a chiral piperidine carboxylate ester. What's the best approach?
A4: For chiral separations, you have two main strategies in chromatography:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common and powerful method.[16] CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different binding strengths, leading to different retention times.[16] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds, including piperidine derivatives.[16][17] Both Normal-Phase and Reversed-Phase modes can be used with CSPs.
-
Indirect Separation via Derivatization: This involves reacting your racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) column. This method is generally more time-consuming and requires that the derivatization reaction goes to completion without any racemization.
For high efficiency and rapid method development, Supercritical Fluid Chromatography (SFC) with a CSP is often superior to HPLC for chiral separations. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and allows for faster separations and reduced consumption of organic solvents.[18][19]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of piperidine carboxylate esters.
Guide 1: Diagnosing and Solving Peak Shape Problems
Poor peak shape, including tailing, fronting, and splitting, can compromise resolution and the accuracy of quantification.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions (Most Common for Piperidines): The basic piperidine nitrogen interacts with acidic silanol groups on the stationary phase.[7] | - Adjust Mobile Phase pH: Use a buffer to maintain a pH of 2-4 to protonate silanols or a pH of 8-11 (with a pH-stable column) to deprotonate the piperidine.[9][10] - Use a Highly End-Capped Column: Select a modern, high-purity C18 or a column with an embedded polar group.[7][10] - Add a Competing Base: Introduce a small amount (0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[7] |
| 2. Column Overload: Injecting too much sample mass onto the column.[7] | - Reduce Injection Mass: Perform a loading study to determine the column's capacity. A general rule for silica columns is a load of 1-5% of the column mass.[8][20] | |
| 3. Column Contamination/Degradation: Buildup of strongly retained impurities or degradation of the stationary phase.[7][21] | - Flush the Column: Wash the column with a strong solvent (e.g., isopropanol).[22] - Replace the Column: If flushing does not restore performance, the column may be permanently damaged. | |
| Peak Fronting | 1. Sample Solvent Stronger than Mobile Phase: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause the peak to broaden and front.[23] | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| 2. Column Overload (Concentration): Injecting too high a concentration of the sample. | - Dilute the Sample: Reduce the concentration of the injected sample. | |
| Split Peaks | 1. Column Void or Channeling: A void has formed at the head of the column, or the packed bed has been disturbed. | - Reverse and Flush the Column: (Check manufacturer's instructions first). This can sometimes resolve minor issues. - Replace the Column: This is often a sign of a failing column. |
| 2. Sample Solvent/Mobile Phase Mismatch: Extreme mismatch can cause peak distortion. | - Ensure Miscibility and Strength Compatibility: As with peak fronting, match the sample solvent to the mobile phase as closely as possible. | |
| 3. Co-elution of Isomers: The peak may represent two closely eluting isomers (e.g., diastereomers). | - Optimize Selectivity: Change the mobile phase organic modifier (e.g., methanol to acetonitrile), adjust the pH, or try a different stationary phase (e.g., a phenyl column) to improve separation.[10][20] |
Guide 2: Addressing Low Recovery and Irreversible Binding
Low recovery is a critical issue, especially in preparative chromatography. For piperidine derivatives, this is often due to their basicity.
Issue: Low or no recovery of the piperidine carboxylate ester from a silica gel column.
Causality: The basic nitrogen of the piperidine can form a strong ionic bond with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This interaction can be so strong that the compound does not elute from the column with standard organic solvents, leading to irreversible binding.[8]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, pre-treat the silica to neutralize the acidic sites.
-
For Flash Chromatography: Prepare the silica slurry in the mobile phase containing a basic additive like triethylamine (0.5-2%) or ammonia (in methanol). Let it equilibrate before packing the column.[24]
-
For HPLC (NP): Include a basic modifier in the mobile phase.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Chemically Modified Silica: Amino- or cyano-bonded phases are less acidic than bare silica and can provide better recovery.[20]
-
-
Switch to Reversed-Phase Chromatography: As discussed in the FAQs, RP-HPLC with proper pH control is often the best way to avoid the issue of irreversible binding on silica.
Part 3: Experimental Protocols & Data
Protocol 1: General Method Development for RP-HPLC
This protocol provides a starting point for developing a robust purification method for a novel piperidine carboxylate ester.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. (Provides a low pH environment).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Hold: 95% B for 5 minutes.
-
Re-equilibration: Return to 5% B and hold for 5 minutes.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent compatible with the initial mobile phase (e.g., Water/Acetonitrile mixture or DMSO if necessary, keeping the injection volume low).
-
-
Analysis and Optimization:
-
Inject the sample and analyze the chromatogram for retention time, peak shape, and resolution.
-
If retention is too low: Consider a shallower gradient or switching to a HILIC method.
-
If peak tailing occurs: Ensure the pH is low enough (pH 2-3). If tailing persists, consider a column with a different stationary phase (e.g., embedded polar group).
-
If resolution is poor: Adjust the gradient slope, or try methanol as the organic modifier instead of acetonitrile to alter selectivity.[10]
-
Table 1: Influence of Mobile Phase pH on Retention
This table summarizes the expected behavior of a typical piperidine carboxylate ester in RP-HPLC under different pH conditions. (pKa of piperidine is ~11.2).
| Mobile Phase pH | State of Piperidine (Nitrogen) | State of Silanols (on Silica) | Primary Interaction | Expected Retention | Peak Shape | Column Requirement |
| pH 2-4 | Protonated (Cationic, R₃NH⁺) | Neutral (Si-OH) | Hydrophobic | Moderate to High | Good (ion-suppressed silanols) | Standard Silica C18 |
| pH 4-7 | Protonated (Cationic, R₃NH⁺) | Deprotonated (Anionic, Si-O⁻) | Hydrophobic + Ionic Attraction | Variable, Risk of Tailing | Poor (secondary interactions likely) | Standard Silica C18 |
| pH > 8 | Neutral (Free Base, R₃N) | Deprotonated (Anionic, Si-O⁻) | Hydrophobic | High (more hydrophobic) | Good (no ionic interaction) | pH-Stable Column Required (Hybrid, Polymer) |
Part 4: Visualizing Workflows
Diagrams can simplify complex decision-making processes in method development and troubleshooting.
Diagram 1: Method Selection Workflow
This diagram outlines the initial decision-making process for selecting a purification strategy.
Caption: A decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Peak Tailing in RP-HPLC
This diagram provides a logical flow for addressing the common issue of peak tailing.
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Validation & Comparative
A Comparative Guide to the Analytical Validation for Purity of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
Introduction
Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a piperidine core, an ethyl ester, and a trifluoromethylphenyl moiety, makes it a versatile scaffold in drug discovery. The purity of such an intermediate is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparative analysis of principal analytical techniques for the validation of this compound purity. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a robust, scientifically-grounded approach for researchers, quality control analysts, and drug development professionals.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the workhorse of pharmaceutical analysis for purity and assay determination. Its high resolution, reproducibility, and quantitative accuracy make it an ideal first-line technique for this non-volatile, UV-active compound.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point. The analyte possesses both polar (ester, tertiary amine) and non-polar (trifluoromethylphenyl) characteristics, making it well-suited for retention on a C18 stationary phase. The trifluoromethylphenyl group acts as a strong chromophore, enabling sensitive detection using a UV detector. An acidic mobile phase modifier, such as formic acid, is chosen to protonate the piperidine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica-based column.
Detailed Experimental Protocol: RP-HPLC
-
System Preparation: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution to cover the desired range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a target concentration of 0.5 mg/mL.
-
Validation Procedure: Perform validation experiments as per ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the gold standard for detecting residual solvents and potential volatile byproducts from the synthesis of the target molecule.[6]
Causality Behind Experimental Choices
This compound has sufficient thermal stability and volatility for GC analysis. A low-to-mid polarity column (e.g., 5% phenyl polysiloxane) is chosen for its versatility in separating a wide range of potential impurities. Electron Impact (EI) ionization is used for its ability to generate reproducible fragmentation patterns, which can be matched against spectral libraries (like NIST) for confident impurity identification.[7] The use of a mass spectrometer as a detector provides unparalleled specificity compared to non-specific detectors like FID.[8]
Detailed Experimental Protocol: GC-MS
-
System Preparation: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550).
-
-
Standard and Sample Preparation: Prepare standards and samples at approximately 1.0 mg/mL in a suitable solvent like Ethyl Acetate.
-
Data Analysis: Identify the main component peak by its retention time and mass spectrum. Search any additional peaks against the NIST mass spectral library to tentatively identify impurities. Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.
NMR Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
NMR spectroscopy is an indispensable tool for unequivocal structure elucidation and can also be used as a primary quantitative method (qNMR).[9] It provides detailed structural information and can quantify the main compound and impurities without the need for specific reference standards for each impurity.
Causality Behind Experimental Choices
Both ¹H and ¹⁹F NMR are highly relevant for this molecule.
-
¹H NMR: Provides a detailed map of all protons in the molecule, allowing for structural confirmation and the detection of any impurities with unique proton signals. Integration of signals allows for the determination of the relative molar ratio of the analyte to impurities.[9]
-
¹⁹F NMR: The trifluoromethyl (-CF₃) group provides a very specific and sensitive probe. Since the ¹⁹F chemical shift range is wide and often has a simple background, it is an excellent method for detecting and quantifying any fluorine-containing impurities with high precision.
Detailed Experimental Protocol: ¹H qNMR
-
System Preparation: A Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the test sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Acquisition Parameters:
-
Experiment: Standard quantitative ¹H experiment.
-
Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the ethyl ester CH₂) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for the analyte and the internal standard.
-
Comparative Analysis of Validation Parameters
The choice of analytical technique depends on the specific goal of the analysis (e.g., routine QC assay vs. impurity identification). The following table provides a comparative summary of the performance of each technique for the purity validation of this compound, based on established ICH Q2(R2) validation parameters.[4][10][11]
| Validation Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity | High. Can be demonstrated by peak purity analysis (DAD) and analysis of stressed samples. May be compromised by co-eluting impurities with similar chromophores. | Very High. Separation by GC combined with mass spectral data provides orthogonal information, ensuring high confidence in peak identity. | Absolute. Provides unequivocal structural information. Different molecules will have unique spectra. Ideal for resolving structural isomers. |
| Linearity & Range | Excellent (typically R² > 0.999) over a wide concentration range (e.g., 0.1 - 150 µg/mL).[12] | Good (typically R² > 0.995). Range can be limited by detector saturation or inlet discrimination at high concentrations. | Excellent, but over a narrower dynamic range compared to chromatographic methods. Requires careful selection of internal standard. |
| Accuracy (% Recovery) | Excellent (typically 98-102%). Demonstrated by spiking the sample matrix with a known amount of reference standard.[10] | Good (typically 95-105%). Can be affected by sample preparation and potential thermal degradation of labile impurities. | Excellent (typically 98-102%). As a primary method, it is highly accurate provided a certified internal standard is used. |
| Precision (%RSD) | Excellent. Repeatability and intermediate precision are typically <1.0% for the main analyte. | Good. Typically <5%. Higher variability than HPLC due to injection and potential matrix effects. | Good. Typically <2%. Dependent on signal-to-noise and proper acquisition parameters (e.g., relaxation delay). |
| LOD / LOQ | Good. Typically in the low ng/mL range, suitable for detecting impurities at the 0.05% level or below. | Excellent. Can reach pg levels, especially in Selected Ion Monitoring (SIM) mode. Ideal for trace analysis. | Moderate. Generally less sensitive than chromatographic methods. LOD is typically in the µg range. |
| Robustness | Good. Method performance should be evaluated against small, deliberate changes in pH, mobile phase composition, and temperature. | Good. Should be tested against variations in oven ramp rate, flow rate, and inlet temperature. | Excellent. Less affected by external parameters compared to chromatography. Solvent choice is the main variable. |
| Primary Application | Quantitative Purity & Assay. Routine quality control, stability studies. | Identification & Quantification of Volatile/Semi-Volatile Impurities. Residual solvent analysis, byproduct profiling. | Structural Elucidation & Absolute Quantification. Reference standard characterization, purity assessment without specific impurity standards. |
Conclusion and Recommendations
A comprehensive analytical control strategy for this compound does not rely on a single technique but leverages the strengths of multiple methods.
-
For routine quality control and release testing, a validated RP-HPLC method is the recommended primary tool. It provides the necessary precision, accuracy, and sensitivity for determining the assay and quantifying known and unknown impurities.
-
GC-MS should be employed during process development and as a limit test to identify and control for potential volatile impurities and residual solvents that may not be detected by HPLC.
-
NMR spectroscopy serves as a crucial reference method. It should be used for the definitive structural confirmation of the reference standard and for investigating any major unknown impurities isolated by preparative chromatography. Furthermore, qNMR can be used as an orthogonal method to validate the accuracy of the primary HPLC assay.
By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the purity, quality, and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
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Title: Four trifluoromethylnitrobenzene analogues Source: PubMed URL: [Link]
- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
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Title: GCMS Analysis Report Source: Scribd URL: [Link]
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Title: Electronic Supplementary Material (ESI) for ChemComm Source: The Royal Society of Chemistry URL: [Link]
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Title: Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds Source: PubMed URL: [Link]
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Title: this compound Source: ChemBK URL: [Link]
-
Title: Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate Source: PubChem URL: [Link]
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Title: Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI Source: Agilent URL: [Link]
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Title: Application News - Analysis of Residual Solvents in Pharmaceutical Packaging Material using Headspace-GCMS Source: Quark-Gulf URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: UNODC URL: [Link]
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Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]
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Title: Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis Source: PubMed URL: [Link]
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Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL: [Link]
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Title: multi-active method for the analysis of active substances in formulated products to support quality control scope Source: CIPAC URL: [Link]
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Title: 2-[[3-(trifluoromethyl)phenyl]carbamoyl]prop-1-enyl]-1-phenylpyrazol-3-yl]phenyl]sulfonylpiperidine-4-carboxylate Source: PubChem URL: [Link]
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Title: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride Source: PubChem URL: [Link]
-
Title: Validation of analytical methods for ethyl carbamate in nine food matrices Source: PubMed URL: [Link]
-
Title: Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‑Performance Liquid Chromatography Avoiding TLC Method Source: Springer URL: [Link]
-
Title: Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl) carbamoyl)-1H-pyrazole-4-carboxylate Source: ResearchGate URL: [Link]
-
Title: ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS Source: Shimadzu URL: [Link]
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Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE URL: [Link]
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A Comparative Analysis of TFMPP Derivatives' Receptor Binding Affinities: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the receptor binding affinities of 3-Trifluoromethylphenylpiperazine (TFMPP) and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships of these compounds, their functional modulation of key serotonin receptors, and the experimental methodologies used to determine these properties. Our objective is to furnish a scientifically rigorous resource that informs and guides future research in the exploration of TFMPP derivatives as pharmacological tools and potential therapeutic agents.
Introduction: The Significance of Phenylpiperazines in Neuropharmacology
The phenylpiperazine class of compounds has long been a focal point in neuropharmacology due to their diverse interactions with various neurotransmitter systems. Among these, TFMPP has emerged as a significant research tool for its potent effects on the serotonergic system. Understanding the nuances of how structural modifications to the TFMPP scaffold alter its binding affinity and functional activity at different serotonin (5-HT) receptor subtypes is crucial for the rational design of selective and potent pharmacological agents. This guide will explore these relationships in detail, providing a comparative framework for the evaluation of TFMPP derivatives.
The Pharmacological Profile of TFMPP: A Serotonergic Modulator
TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine) is a non-selective serotonin receptor agonist and releasing agent.[1] Its pharmacological effects are primarily mediated through its interaction with multiple 5-HT receptor subtypes. TFMPP exhibits significant agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] Conversely, at the 5-HT2A receptor, it acts as a weak partial agonist or an antagonist.[2] Notably, TFMPP has an insignificant affinity for the 5-HT3 receptor.[2] This complex pharmacological profile, characterized by varying affinities and functional activities at different receptors, makes TFMPP and its derivatives a rich area of study for understanding the intricacies of serotonergic neurotransmission.
Comparative Receptor Binding Affinities of TFMPP and Key Derivatives
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the binding affinities (Ki in nM) of TFMPP and selected derivatives at various human serotonin receptor subtypes, providing a quantitative basis for comparison.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| TFMPP | 288–1,950[2] | 30–132[2] | 282[2] | 160–269[2] | 62[2] |
| mCPP | - | - | - | - | - |
| BrAcTFMPP | 0.5[3] | 146[3] | - | 41[3] | - |
Data for mCPP is not consistently available in the provided search results in a comparable format.
Analysis of Structure-Activity Relationships (SAR):
The data reveals that even minor structural modifications to the TFMPP molecule can significantly alter its binding profile. For instance, the addition of a bromoacetamido group at the 2-position of the phenyl ring in BrAcTFMPP dramatically increases its affinity for the 5-HT1A receptor (Ki = 0.5 nM) compared to the parent compound, while also demonstrating selectivity over the 5-HT1B and 5-HT2A receptors.[3]
Further studies on substituted phenylpiperazines have elucidated key structural features that influence receptor affinity and selectivity. For example, substitution at the ortho position of the phenyl ring with a group having a negative potential is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[4][5] The meta position appears to be crucial for differentiating between 5-HT1A and α1 receptor binding, with the 5-HT1A receptor accommodating bulkier substituents in this region.[4][5]
Functional Activity of TFMPP Derivatives: Beyond Binding Affinity
While binding affinity indicates the strength of the interaction between a ligand and a receptor, it does not describe the functional consequence of this binding. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), a partial agonist (partially activating the receptor), or an inverse agonist (producing an effect opposite to that of an agonist).
TFMPP is a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] However, at the 5-HT2A receptor, its functional activity is more complex, behaving as a weak partial agonist or an antagonist.[2][6] This dual activity at a single receptor highlights the phenomenon of functional selectivity or "biased agonism," where a ligand can stabilize different conformational states of a receptor, leading to the activation of distinct downstream signaling pathways.
Key Serotonin Receptor Signaling Pathways
To fully appreciate the functional implications of TFMPP derivative binding, it is essential to understand the primary signaling cascades associated with their target receptors.
5-HT1A Receptor Signaling: The 5-HT1A receptor is a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family.[7] Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reducing its excitability.
5-HT2C Receptor Signaling: The 5-HT2C receptor belongs to the Gq/11-coupled family of GPCRs.[7] Agonist binding to the 5-HT2C receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Methodologies for Assessing Receptor Binding and Function
The data presented in this guide are primarily derived from in vitro assays designed to quantify ligand-receptor interactions and subsequent cellular responses.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (a ligand containing a radioactive isotope) that binds specifically to the receptor of interest.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Harvest cells or tissues expressing the target receptor.
-
Homogenize the cells or tissues in a suitable buffer to create a membrane preparation.
-
Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (the TFMPP derivative) to different wells.
-
Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
-
Incubation:
-
Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are employed to determine the efficacy of a ligand – whether it acts as an agonist, antagonist, or inverse agonist. These assays measure a cellular response downstream of receptor activation.
Common Functional Assays for GPCRs:
-
cAMP Assays: For Gi/o- or Gs-coupled receptors, changes in intracellular cAMP levels can be measured using various techniques, such as enzyme-linked immunosorbent assays (ELISA) or bioluminescence resonance energy transfer (BRET)-based biosensors.[8]
-
Calcium Flux Assays: For Gq/11-coupled receptors, agonist-induced increases in intracellular calcium can be monitored using fluorescent calcium indicators.
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. The amount of bound [35S]GTPγS is proportional to the degree of G-protein activation.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated receptor, which is involved in receptor desensitization and signaling.[9]
Conclusion and Future Directions
The study of TFMPP derivatives has provided valuable insights into the structure-activity relationships governing ligand interactions with serotonin receptors. The diverse pharmacological profiles of these compounds underscore the potential for developing highly selective and potent modulators of the serotonergic system. Future research should focus on synthesizing and characterizing a broader range of TFMPP analogs to further refine our understanding of the molecular determinants of receptor affinity and functional selectivity. The application of advanced techniques, such as cryogenic electron microscopy (cryo-EM), to resolve the structures of TFMPP derivatives in complex with their target receptors will provide an unprecedented level of detail to guide rational drug design. By combining systematic medicinal chemistry efforts with robust pharmacological characterization, the full therapeutic potential of the TFMPP scaffold can be realized.
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A Comparative Guide to Hirshfeld Surface Analysis of Functionalized Tetrahydropyridine Crystal Structures
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount for the rational design of crystalline solids with desired physicochemical properties. The architecture of a crystal lattice, dictated by a delicate balance of non-covalent interactions, governs crucial attributes such as solubility, stability, and bioavailability. Among the myriad of heterocyclic scaffolds of pharmaceutical interest, functionalized tetrahydropyridines are of significant importance due to their presence in a wide array of bioactive molecules. This guide provides an in-depth comparative analysis of the crystal packing and intermolecular interactions in a series of functionalized tetrahydropyridine derivatives, leveraging the power of Hirshfeld surface analysis.
The Essence of Hirshfeld Surface Analysis: Visualizing the Invisible
Hirshfeld surface analysis has emerged as a powerful tool in crystallography for the visualization and quantification of intermolecular interactions within a crystal.[1] It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal. This partitioning creates a unique three-dimensional surface for each molecule, upon which various properties can be mapped to provide a comprehensive picture of the crystal packing environment.
Key graphical representations derived from Hirshfeld surface analysis include:
-
d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
-
Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can be used to identify π-π stacking interactions, which are crucial for the stability of many organic crystals.
-
2D Fingerprint Plots: These plots are a two-dimensional representation of all intermolecular contacts in the crystal, providing a quantitative summary of the percentage contribution of different types of interactions to the overall crystal packing.[2]
Experimental and Computational Protocol: A Step-by-Step Guide
The following protocol outlines the standard workflow for performing a Hirshfeld surface analysis on a given crystal structure, utilizing the widely adopted CrystalExplorer software.[3][4]
-
Crystal Structure Determination: The initial prerequisite is a high-quality single-crystal X-ray diffraction dataset, from which the crystallographic information file (CIF) is obtained.
-
Importing the CIF into CrystalExplorer: The CIF file, containing the atomic coordinates and unit cell parameters, is imported into the CrystalExplorer software.
-
Generation of the Hirshfeld Surface: The software calculates the promolecule and procrystal electron densities to generate the Hirshfeld surface around the molecule of interest.
-
Mapping of Properties: Various properties, including d_norm, shape index, and curvedness, are then mapped onto the Hirshfeld surface to visualize the intermolecular contacts.
-
Generation of 2D Fingerprint Plots: The software generates a 2D fingerprint plot, which is a scatter plot of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.
-
Decomposition of the Fingerprint Plot: The overall fingerprint plot is decomposed into contributions from different atom pairs (e.g., H···H, C···H, O···H) to quantify the percentage contribution of each type of interaction.
Caption: Workflow for Hirshfeld Surface Analysis.
Comparative Analysis of Functionalized Tetrahydropyridine Crystal Structures
To illustrate the power of Hirshfeld surface analysis in discerning the impact of functional group substitution on crystal packing, we present a comparative analysis of three distinct functionalized tetrahydropyridine derivatives.
| Compound ID | Functional Groups | H···H (%) | C···H/H···C (%) | H···F/F···H (%) | H···Cl/Cl···H (%) | Other Contacts (%) | Reference |
| 1 | 4-fluorophenyl, Phenyl, Ester | 47.9 | 30.7 | 12.4 | - | N···H (1.3), O···H (4.9), F···C (0.8) | [5] |
| 2 | 4-chlorophenyl, 2,4,6-trichlorophenyl, Methyl | - | - | - | Significant | N-H···Cl and C-H···Cl interactions are prominent | |
| 3 (FTEAA) | 4-fluorophenyl, 4-(trifluoromethyl)phenyl, Ester | ~33 | ~15 | 34.1 | - | C···C, C···F, F···F, N···H, O···H | [3] |
Table 1: Comparison of Percentage Contributions of Intermolecular Contacts for Functionalized Tetrahydropyridine Derivatives.
Case Study 1: Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate
In the crystal structure of compound 1 , the most significant contribution to the crystal packing arises from H···H contacts (47.9%), which is typical for organic molecules rich in hydrogen atoms.[5] The C···H/H···C contacts, indicative of C-H···π interactions, also play a substantial role (30.7%). The presence of the fluorophenyl substituents is clearly reflected in the significant contribution of H···F/F···H contacts (12.4%), which are primarily due to C-H···F hydrogen bonds.[5] These interactions, along with weaker N···H and O···H contacts, collectively stabilize the three-dimensional crystal lattice. The tetrahydropyridine ring in this structure adopts a distorted boat conformation.[5]
Case Study 2: (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine
For compound 2 , a piperidine derivative which is a saturated form of tetrahydropyridine, the presence of multiple chlorine substituents dramatically influences the intermolecular interactions. The crystal packing is stabilized by prominent C-H···Cl and N-H···Cl intermolecular hydrogen bonds. While a full quantitative breakdown is not available in the provided snippet, the qualitative description highlights the directing role of the halogen atoms in the crystal packing, a common feature in halogenated organic compounds.
Case Study 3: Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA)
The crystal structure of FTEAA (3 ) presents a fascinating interplay of various intermolecular forces. The most dominant interactions are the H···F/F···H contacts (34.1%), underscoring the significant role of the numerous fluorine atoms from both the fluorophenyl and trifluoromethyl groups in directing the crystal packing. This is closely followed by H···H contacts. The conformation of the tetrahydropyridine ring is described as a "flatted boat".[3] The molecular configuration is further stabilized by an intramolecular N–H···O hydrogen bond.[3]
Caption: Influence of Functional Groups on Intermolecular Interactions.
Discussion: Structure-Interaction Relationships
The comparative analysis clearly demonstrates that the nature and position of functional groups on the tetrahydropyridine scaffold have a profound impact on the landscape of intermolecular interactions and, consequently, the crystal packing.
-
Fluorine Substitution: In compounds 1 and 3 , the presence of fluorine atoms leads to a significant percentage of H···F contacts. In FTEAA (3 ), the higher density of fluorine atoms due to the trifluoromethyl groups makes H···F interactions the most dominant, surpassing even the ubiquitous H···H contacts. This highlights the strong hydrogen bond accepting capability of fluorine.
-
Chlorine Substitution: In compound 2 , the larger and more polarizable chlorine atoms facilitate stronger and more directional C-H···Cl and N-H···Cl hydrogen bonds, which are key contributors to the crystal packing.
-
Aromatic Systems: The presence of multiple phenyl rings in all three compounds gives rise to a significant contribution from C-H···π interactions, as evidenced by the C···H/H···C contact percentages. These interactions, along with potential π-π stacking, are crucial for the overall stability of the crystal structures.
-
Hydrogen Bonding Moieties: The presence of N-H and C=O groups in the tetrahydropyridine core and its substituents allows for the formation of classical N-H···O and N-H···N hydrogen bonds, which, although sometimes minor in percentage contribution, are highly directional and play a critical role in defining the supramolecular architecture.
Conclusion
Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for understanding the complex interplay of intermolecular interactions in the crystal structures of functionalized tetrahydropyridine derivatives. This guide has demonstrated how different functional groups, such as halogens and aromatic rings, dictate the nature and prevalence of various non-covalent contacts, thereby influencing the overall crystal packing. For drug development professionals, this detailed insight into the supramolecular chemistry of this important heterocyclic scaffold is invaluable for crystal engineering, polymorph screening, and the rational design of solid forms with optimized pharmaceutical properties. The ability to predict and control crystal packing based on molecular structure is a cornerstone of modern pharmaceutical science, and Hirshfeld surface analysis is an indispensable tool in this endeavor.
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Khan, B. A., Ashfaq, M., Muhammad, S., Munawar, K. S., Tahir, M. N., Al-Sehemi, A. G., & Alarfaji, S. S. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29452–29464. [Link]
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Khan, B. A., Ashfaq, M., Muhammad, S., Munawar, K. S., Tahir, M. N., Al-Sehemi, A. G., & Alarfaji, S. S. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29452–29464. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. [Link]
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Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]
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Peloquin, A. J., Corley, C. A., Adas, S. K., Balaich, G. J., & Iacono, S. T. (2019). Crystal Structures and Hirshfeld Surface Analysis of a Series of 4- O-aryl-perfluoro-pyridines. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1102–1107. [Link]
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Peloquin, A. J., Corley, C. A., Adas, S. K., Balaich, G. J., & Iacono, S. T. (2019). Crystal structures and Hirshfeld surface analysis of a series of 4-O-arylperfluoropyridines. Acta Crystallographica Section E: Crystallographic Communications, 75(8), 1102-1107. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Tetrahydropyridine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the tetrahydropyridine scaffold is a cornerstone of innovation. These nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds and natural products. The efficiency, selectivity, and sustainability of their synthesis are therefore of paramount importance. This guide provides an in-depth comparison of the primary catalytic systems employed in modern tetrahydropyridine synthesis: homogeneous, heterogeneous, and biocatalytic approaches. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide actionable protocols to empower your synthetic strategies.
The Strategic Importance of Catalyst Selection
The choice of catalyst is a critical decision point that dictates not only the yield and purity of the desired tetrahydropyridine but also the economic and environmental viability of the synthetic route. A catalyst's role is to provide an alternative, lower-energy pathway for a chemical transformation without being consumed in the process. In the context of tetrahydropyridine synthesis, this often involves the activation of substrates and the control of stereochemistry, leading to the desired molecular architecture.
Homogeneous Catalysis: Precision and Tunability in Solution
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This ensures excellent contact between the catalyst and the substrates, often leading to high reaction rates and mild reaction conditions. The key advantage of homogeneous catalysts lies in their well-defined active sites, which can be rationally modified at a molecular level to fine-tune reactivity and selectivity.
Organocatalysis: The Rise of Asymmetric Synthesis
Organocatalysts are small organic molecules that can catalyze chemical reactions. A significant breakthrough in tetrahydropyridine synthesis has been the development of enantioselective organocatalytic methods, which allow for the synthesis of specific stereoisomers—a crucial aspect for pharmaceutical applications.
A prominent example is the use of quinine-derived squaramide catalysts in a triple-domino Michael/aza-Henry/cyclization reaction.[1][2][3] This approach provides access to highly functionalized tetrahydropyridines with excellent enantioselectivity. The squaramide catalyst, through hydrogen bonding, activates the substrates and controls the stereochemical outcome of the reaction.
Lewis Acid Catalysis: Activating the Reaction Partners
Lewis acids are electron-pair acceptors and are widely used to activate carbonyl compounds and imines towards nucleophilic attack, a common strategy in tetrahydropyridine synthesis.[1][4] Catalysts such as boron trifluoride etherate (BF₃·OEt₂) and various metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are effective in promoting cycloaddition reactions that form the tetrahydropyridine ring. For instance, silica-supported sulfuric acid (SSA) and boric acid have been employed as efficient Lewis acid catalysts in multicomponent reactions to afford tetrahydropyridine derivatives in good yields.[1]
Heterogeneous Catalysis: The Industrial Workhorses of Synthesis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[5] Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling—key considerations for large-scale industrial processes.
Supported Nanoparticles and Composites: High Surface Area and Reusability
Recent advancements in materials science have led to the development of highly active and reusable heterogeneous catalysts. For example, polyaniline-zirconium oxide composites have been successfully employed in the one-pot, five-component synthesis of tetrahydropyridines.[6] These catalysts offer high yields, mild reaction conditions, and can be recovered and reused multiple times without a significant loss of activity. Similarly, magnetic nanoparticles have been used as supports for catalysts, allowing for their facile separation from the reaction mixture using an external magnet.[1]
Biocatalysis: The Green and Highly Selective Approach
Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).
Imine Reductases (IREDs): A Promising Avenue for Asymmetric Synthesis
While dedicated studies on the enzymatic synthesis of tetrahydropyridines are emerging, the use of imine reductases (IREDs) for the asymmetric reduction of cyclic imines to form related heterocyclic structures like tetrahydroisoquinolines and pyrrolidines is well-established.[7][8][9][10][11] IREDs are NADPH-dependent enzymes that can reduce a wide range of imine substrates with high enantioselectivity.[7][8][9] The catalytic cycle involves the transfer of a hydride from the NADPH cofactor to the imine carbon, followed by protonation to yield the chiral amine. This technology is directly applicable to the synthesis of chiral tetrahydropyridines from corresponding dihydropyridine precursors.
Comparative Performance of Catalytic Systems
The choice of an optimal catalyst depends on the specific requirements of the synthesis, including the desired scale, stereochemistry, and cost constraints. The following table provides a head-to-head comparison of representative catalysts from each class.
| Catalyst System | Catalyst Loading | Reaction Time | Temperature | Yield (%) | Stereoselectivity | Key Advantages |
| Homogeneous | ||||||
| Quinine-derived Squaramide[6] | 0.5 mol% | 1.5 - 4 days | -25 °C | 69 - 91 | >20:1 dr, 99% ee | Extremely low catalyst loading, high enantioselectivity. |
| Rhodium(I) Complex[6] | 2.5 mol% | 2 hours | 80 °C | Up to 95 | >95% diastereomeric purity | High yields and excellent diastereoselectivity. |
| Lewis Acids (e.g., BF₃·SiO₂)[1] | Varies | Varies | Reflux | 85-92 | Diastereoselective | Low cost, environmentally friendly. |
| Heterogeneous | ||||||
| Polyaniline-Zirconium Oxide[6] | - | 4.5 - 7 hours | Room Temp. | Excellent | - | Reusable for up to seven cycles, simple workup. |
| Nano Nickel Oxide[12] | - | Short | Ultrasound | Up to 95 | - | Energy efficient, catalyst reusability. |
| Biocatalytic | ||||||
| Imine Reductase (IRED)[8][9] | Whole cells/Lysate | Hours | ~30 °C | >90 | High (often >99% ee) | High stereoselectivity, green reaction conditions. |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative syntheses are outlined below.
Protocol 1: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine Derivative
This protocol is adapted from the work of Enders and coworkers, utilizing a quinine-derived squaramide catalyst.[2]
Materials:
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
β-Nitroalkene (e.g., β-nitrostyrene)
-
Aldimine (e.g., N-benzylidenebenzylamine)
-
Quinine-derived squaramide catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv.) and the β-nitroalkene (1.0 equiv.) in CH₂Cl₂, add the squaramide catalyst (0.5 mol%).
-
Stir the mixture at room temperature for 24 hours.
-
Cool the reaction mixture to -25 °C and add the aldimine (1.2 equiv.).
-
Continue stirring at -25 °C for 3-4 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.
Protocol 2: Heterogeneously Catalyzed Synthesis of a Tetrahydropyridine Derivative
This protocol describes a general procedure using a reusable solid acid catalyst.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (2.0 equiv.)
-
Amine (e.g., aniline) (2.0 equiv.)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv.)
-
Solid acid catalyst (e.g., silica sulfuric acid)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, amine, β-ketoester, and the solid acid catalyst in ethanol.
-
Reflux the reaction mixture with stirring, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure tetrahydropyridine derivative.
Protocol 3: Biocatalytic Synthesis of a Chiral Tetrahydropyridine
This protocol is a conceptual adaptation based on the established methodology for imine reductases.[8][9]
Materials:
-
Dihydropyridine substrate
-
Imine reductase (IRED) expressing whole cells or cell-free extract
-
Glucose and Glucose Dehydrogenase (for cofactor regeneration)
-
NADP⁺
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the dihydropyridine substrate.
-
Add the IRED biocatalyst (either whole cells or cell-free extract).
-
Add the cofactor (NADP⁺) and the cofactor regeneration system (glucose and glucose dehydrogenase).
-
Gently agitate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C).
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, centrifuge the reaction mixture to remove the biocatalyst.
-
Extract the product from the supernatant with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography if necessary.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Homogeneous Catalysis Workflow
Caption: General workflow for tetrahydropyridine synthesis using a homogeneous catalyst.
Catalytic Cycle of an Organocatalyst
Caption: Simplified catalytic cycle for an amine-based organocatalyst in aza-Diels-Alder reactions.
Heterogeneous Catalysis Workflow
Caption: General workflow for tetrahydropyridine synthesis using a heterogeneous catalyst, highlighting catalyst recovery.
Conclusion and Future Outlook
The synthesis of tetrahydropyridines has been significantly advanced by the development of diverse and efficient catalytic systems. Homogeneous catalysts, particularly organocatalysts, offer unparalleled precision in asymmetric synthesis, which is critical for the development of chiral drugs. Heterogeneous catalysts provide practical advantages in terms of catalyst separation and reusability, making them highly suitable for industrial applications. Biocatalysis, with its exceptional selectivity and green credentials, represents a rapidly advancing frontier with immense potential to revolutionize the synthesis of complex pharmaceutical intermediates.
The future of tetrahydropyridine synthesis will likely involve the synergistic application of these catalytic platforms. The development of novel, robust, and highly selective catalysts, coupled with a deeper understanding of reaction mechanisms, will continue to drive innovation in this vital area of chemical synthesis. As Senior Application Scientists, it is our role to not only develop these new technologies but also to empower the scientific community with the knowledge and practical guidance to effectively implement them in their research and development endeavors.
References
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Thakur, A., Bharti, R., & Sharma, R. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. Orbital: The Electronic Journal of Chemistry, 13(4), 335-349. [Link]
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Bharti, R., & Sharma, R. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. ResearchGate. [Link]
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Contente, M. L., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ChemCatChem, 15(3), e202201126. [Link]
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Thakur, A., Bharti, R., & Sharma, R. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online, 13(4). [Link]
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Pawar, S. D., et al. (2021). Comparison of catalyst for the synthesis of 1,2,5,6 tetrahydropyridines. ResearchGate. [Link]
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Yadav, S., et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]
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Yadav, S., et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. [Link]
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Contente, M. L., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ResearchGate. [Link]
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Contente, M. L., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. PubMed. [Link]
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Farnetti, E., & Di Monte, R. (n.d.). Homogeneous vs Heterogeneous Catalysts. University of Trieste. [Link]
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Ryan, K. S. (2018). An imine reductase that captures reactive intermediates in the biosynthesis of the indolocarbazole reductasporine. PubMed Central. [Link]
-
Li, G., et al. (2022). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. PubMed. [Link]
-
Blümel, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PubMed Central. [Link]
-
Farnetti, E., & Di Monte, R. (2006). Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
Barrios-Vargas, L. J., et al. (2023). Homogeneous versus MOF-supported catalysis: a direct comparison of catalytic hydroboration with Ni tripodal P3E (E = Si, Ge) complexes. RSC Publishing. [Link]
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Gliese, J., et al. (2023). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. MDPI. [Link]
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Barrios-Vargas, L. J., et al. (2023). Homogeneous versus MOF-supported catalysis: a direct comparison of catalytic hydroboration with Ni tripodal P3E (E = Si, Ge) complexes. PubMed. [Link]
-
Gurunathan, B., et al. (2019). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. [Link]
-
Blümel, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(22), 5968–5971. [Link]
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Yadav, S., et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 12(4), 2004-2035. [Link]
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The Piperidine-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The piperidine-4-carboxamide core is a cornerstone in contemporary medicinal chemistry, lauded for its conformational rigidity and versatile substitution patterns that allow for precise three-dimensional orientation of pharmacophoric elements. This structural elegance has rendered it a "privileged scaffold," a molecular framework that demonstrates affinity for a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperidine-4-carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between chemical structure and biological function across several key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Modulators of Opioid Receptors: The Quest for Safer Analgesics
Piperidine-4-carboxamide derivatives have been extensively explored as modulators of opioid receptors (μ, δ, and κ), driven by the need for potent analgesics with reduced side effect profiles compared to traditional opioids.[1] The core structure mimics key features of endogenous opioid peptides, with the basic nitrogen of the piperidine ring playing a crucial role in receptor interaction.[2]
Comparative Analysis of Opioid Receptor Antagonists
A notable example is the trans-3,4-dimethyl-4-arylpiperidine class of opioid antagonists. SAR studies on these compounds reveal the critical importance of the substitution pattern on the aryl ring for receptor affinity and selectivity.
| Compound | R Group (Aryl Substituent) | μ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.4 | 3.5 | 55 |
| Data sourced from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[2] |
Expert Insights: The data clearly indicates that a hydroxyl group at the 3-position of the aryl ring is optimal for high affinity at both μ and κ opioid receptors. Moving the hydroxyl to the 2- or 4-position leads to a significant decrease in affinity.[2] Furthermore, replacement of the phenolic hydroxyl with small carbamate groups is well-tolerated, maintaining high affinity. This suggests that a hydrogen bond donor or a group with similar electronic properties at the 3-position is a key pharmacophoric feature for this class of antagonists.
Signaling Pathway: Gαi-Coupled GPCR Inhibition
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit.[3][4] Agonist binding leads to the inhibition of adenylyl cyclase, decreased cAMP production, and modulation of ion channels, ultimately resulting in a hyperpolarization of the neuron and reduced neuronal excitability. Antagonists competitively block agonists from binding, thereby preventing this signaling cascade.
Caption: Gαi-coupled opioid receptor signaling pathway and antagonist action.
Inhibitors of Key Enzymes: A Strategy for Diverse Pathologies
The adaptability of the piperidine-4-carboxamide scaffold has led to its successful application in the design of inhibitors for a variety of enzymes implicated in disease.
A. Carbonic Anhydrase Inhibitors for Glaucoma and Cancer
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes play a crucial role in pH regulation and are targets for diuretics and anti-glaucoma agents, with certain isoforms being upregulated in tumors.
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 5 | 3-methoxyphenyl | 38.6 | 18.4 | 7.9 | 15.2 |
| 6 | 4-methoxyphenyl | 7.9 | 4.1 | 0.9 | 4.5 |
| 9 | 4-fluorophenyl | 8.9 | 2.1 | 1.2 | 5.1 |
| 10 | 4-chlorophenyl | 9.7 | 3.8 | 0.9 | 4.9 |
| 16 | 4-methylbenzyl | 55.6 | 3.8 | 0.8 | 5.3 |
| 20 | 4-chlorobenzyl | 45.3 | 3.8 | 0.9 | 4.7 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
| Data for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.[5] |
Expert Insights: The data highlights that modifications to the substituent on the terminal amine or piperazine ring dramatically influence inhibitory potency and isoform selectivity. For instance, compound 6 with a 4-methoxyphenyl group shows sub-nanomolar inhibition of the tumor-associated hCA IX isoform.[5] The SAR suggests that the "tail" of the molecule, the R group, interacts with a region of the enzyme active site that differs between isoforms, allowing for the development of selective inhibitors.
B. DNA Gyrase Inhibitors: A New Frontier in Antibacterials
Piperidine-4-carboxamides have emerged as a novel class of bacterial DNA gyrase inhibitors, targeting an essential enzyme for bacterial DNA replication and survival.[2][6][7] This makes them attractive candidates for the development of new antibiotics.
| Compound | R Group | MIC (μM) vs. M. abscessus | IC50 (μM) vs. M. abscessus DNA Gyrase |
| 844 | 4-chlorophenyl | 12.5 | 4.6 |
| 844-TFM | 4-(trifluoromethyl)phenyl | 1.5 | 1.9 |
| 9f | 3-(trifluoromethyl)phenyl | 12.5 | ND |
| 5l | (complex naphthyridine) | 0.78 | ND |
| 5r | (complex naphthyridine) | 0.78 | ND |
| MIC = Minimum Inhibitory Concentration; ND = Not Determined. Data for piperidine-4-carboxamide DNA gyrase inhibitors.[2] |
Expert Insights: The substitution on the phenyl ring attached to the piperidine nitrogen is critical for activity. The introduction of a trifluoromethyl group at the 4-position of the phenyl ring (compound 844-TFM ) leads to a nearly 10-fold increase in whole-cell activity against M. abscessus compared to the parent compound 844 .[2] This highlights the importance of electron-withdrawing groups at this position for potent inhibition.
Biological Role of Target Enzymes
Caption: Biological roles of Carbonic Anhydrase and DNA Gyrase.
CCR5 Antagonists: Blocking HIV-1 Entry
Piperidine-4-carboxamide derivatives have been successfully designed as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of macrophage-tropic strains of HIV-1 into host cells.[8][9]
| Compound | R Group | CCR5 IC50 (nM) (Calcium Mobilization) | Anti-HIV-1 IC50 (nM) |
| 16g | 3-chloro-4-methylphenyl | 25.73 | 73.01 |
| 16i | 3,4-dichlorophenyl | 25.53 | 94.10 |
| Maraviroc | (Positive Control) | 25.43 | N/A |
| 5f | 4-carbamoylbenzyl | 5.8 (membrane fusion) | N/A |
| 5m (TAK-220) | 1-acetyl... (complex) | 3.5 (binding affinity) | 1.1 (replication) |
| Data for various piperidine-4-carboxamide CCR5 antagonists.[8][9] |
Expert Insights: The SAR of these compounds is complex, with modifications at multiple points of the scaffold influencing potency. For compounds 16g and 16i , the substitution pattern on the N-phenyl group is crucial, with electron-withdrawing groups being favorable.[8] In the case of TAK-220, the introduction of a carbamoyl group improved metabolic stability while maintaining high potency, a key consideration in drug design.[9]
Signaling Pathway: CCR5-Mediated Calcium Mobilization
CCR5 is a GPCR that, upon binding its cognate chemokines, activates Gαq, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium concentration.[] Antagonists block this signaling cascade, which is a reliable readout for assessing their activity.
Caption: CCR5 signaling pathway leading to calcium mobilization.
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, we provide detailed, step-by-step methodologies for key experiments.
General Synthetic Workflow for Piperidine-4-carboxamide Derivatives
A common synthetic route to piperidine-4-carboxamide derivatives starts from piperidine-4-carboxylic acid or its esters. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for piperidine-4-carboxamide derivatives.
Opioid Receptor Binding Assay (Radioligand Competition)
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
Test compounds (piperidine-4-carboxamide derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.[2]
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase and its inhibition.
Materials:
-
Purified human carbonic anhydrase isoform.
-
p-Nitrophenyl acetate (pNPA) as the substrate.
-
Test compounds and a known inhibitor (e.g., Acetazolamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[11]
-
96-well microplate and a microplate reader.
Procedure:
-
Add assay buffer, test compound solution (or vehicle), and the CA enzyme solution to the wells of a 96-well plate.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.[11]
-
Initiate the reaction by adding the pNPA substrate solution.
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[11]
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
DNA Gyrase Supercoiling Assay (Gel-Based)
This assay assesses the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase.
-
Relaxed plasmid DNA (e.g., pBR322).
-
ATP.
-
Assay buffer (containing HEPES, magnesium acetate, DTT, potassium glutamate).
-
Test compounds.
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Set up reactions containing assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of the test compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light. The conversion of relaxed to supercoiled DNA will be evident by the faster migration of the supercoiled form.
-
Quantify the band intensities to determine the IC50 of the inhibitor.[2]
CCR5 Antagonist Assay (Calcium Mobilization)
This functional assay measures the ability of a compound to block chemokine-induced calcium release in cells expressing CCR5.[]
Materials:
-
A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A CCR5 agonist (e.g., RANTES/CCL5).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the CCR5-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add the test compounds at various concentrations and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the CCR5 agonist to all wells and continue to monitor the fluorescence signal over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the ability of the test compounds to inhibit the agonist-induced calcium flux and calculate their IC50 values.[]
Conclusion
The piperidine-4-carboxamide scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide array of biological targets. The structure-activity relationships discussed herein underscore the subtle yet profound impact of chemical modifications on biological activity. A thorough understanding of these relationships, coupled with robust and reproducible experimental validation, is paramount for the successful development of novel therapeutics. This guide serves as a foundational resource, providing both a comparative overview and the practical methodologies necessary to advance research in this exciting and impactful area of medicinal chemistry.
References
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- Supuran, C. T., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(5), 1294.
- Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(11), 1569-1581.e9.
- Baig, S. Y., et al. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific and Engineering Research, 10(2), 1-6.
- Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125.
-
Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
- Li, T., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 268-276.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551.
- Ishikawa, M., et al. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 49(9), 2784-2793.
- Wang, Y., et al. (2014). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 23(8), 3646-3655.
- Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Molecules, 28(15), 5739.
-
Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Retrieved from [Link]
- Svirshchevskaya, E. V., et al. (2021).
- Tolomeo, M., & Cascio, A. (2021). CCR5 is a potential therapeutic target for cancer. Expert Opinion on Therapeutic Targets, 25(4), 283-294.
- Nocentini, A., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6534.
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G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to In Silico Molecular Docking of Trifluoromethylphenyl Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties, particularly the trifluoromethylphenyl group, is a cornerstone of modern medicinal chemistry. This functional group significantly enhances metabolic stability, membrane permeability, and binding affinity through its unique electronic and lipophilic properties.[1][2] Consequently, accurately predicting the binding interactions of trifluoromethylphenyl derivatives through in silico molecular docking is a critical step in contemporary drug discovery pipelines.
This guide provides an in-depth, objective comparison of widely-used molecular docking platforms—AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD—for the in silico analysis of trifluoromethylphenyl derivatives. We will use the well-characterized interaction between the selective COX-2 inhibitor, Celecoxib (a trifluoromethylphenyl-containing drug), and its target protein as a central case study to provide practical, step-by-step protocols and supporting data.
The Significance of the Trifluoromethylphenyl Group in Drug Design
The trifluoromethyl (-CF3) group is a bioisostere for chlorine and methyl groups, but with distinct advantages.[3] Its strong electron-withdrawing nature enhances the acidity of neighboring protons and can modulate the pKa of the parent molecule, influencing its pharmacokinetic profile.[1][4] The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the drug's half-life.[2] Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to cross cellular membranes.[1] From a pharmacodynamic perspective, this group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's active site, contributing to enhanced binding affinity.[2]
Comparative Docking Workflow: A Conceptual Overview
A robust molecular docking workflow is essential for generating reliable and reproducible results. The following diagram illustrates the key stages of a typical in silico docking experiment, which will be elaborated upon in the specific protocols for each software platform.
Caption: A generalized workflow for comparative molecular docking studies.
Case Study: Celecoxib and its Derivatives Against Cyclooxygenase-2 (COX-2)
To ground our comparison in a real-world scenario, we will focus on the docking of Celecoxib and its structural analogs into the active site of the COX-2 enzyme. Celecoxib is a selective NSAID whose efficacy is, in part, attributed to the favorable interactions of its trifluoromethylphenyl moiety within a hydrophobic pocket of the COX-2 active site. The crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) provides an excellent reference for validating our docking protocols.[2][5]
Comparative Performance: In Silico vs. Experimental Data
The ultimate validation of a docking protocol lies in its ability to correlate computational predictions with experimental reality. The following table compares the computationally derived docking scores from various platforms with experimentally determined IC50 values for Celecoxib and a selection of its derivatives against COX-2. Lower docking scores and lower IC50 values indicate higher predicted and actual binding affinities, respectively.
| Compound | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (COX-2) (µM) | Reference |
| Celecoxib | Glide | -11.45 | 0.06 | [1],[6] |
| AutoDock Vina | -9.8 | 0.06 | [6] | |
| GOLD (ChemScore) | -34.21 | 0.06 | [6] | |
| Derivative 1 (N-hydroxy-6-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)hexanamide) | Glide | -16.99 | Not Reported | [2] |
| Derivative 2 (Oxidaneylethanol substituted) | Glide | -14.91 | Not Reported | [1] |
| PYZ16 | Not Specified | Not Reported | 0.52 | [7] |
| PYZ28 | Not Specified | Not Reported | 0.26 | [8] |
| Compound 27 | Not Specified | Not Reported | 0.06 | [6] |
Note: Docking scores from different software are not directly comparable due to the use of different scoring functions. The key is to assess the relative ranking of compounds within the same software.
Experimental Protocols: A Step-by-Step Methodological Guide
The following sections provide detailed, step-by-step protocols for docking a trifluoromethylphenyl derivative into the COX-2 active site using AutoDock Vina, Glide, and GOLD.
General Preparation Steps (Applicable to all platforms)
-
Target Protein Acquisition and Preparation :
-
Download the crystal structure of COX-2 complexed with Celecoxib from the Protein Data Bank (PDB ID: 3LN1).[5]
-
Prepare the protein by removing water molecules and any co-solvents.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges for AutoDock).
-
For this specific case, the co-crystallized Celecoxib should be removed to prepare the receptor for redocking or for docking new derivatives.
-
-
Ligand Preparation :
-
Obtain the 2D or 3D structure of the trifluoromethylphenyl derivative (e.g., from PubChem or drawn using a chemical sketcher).
-
Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges for AutoDock).
-
Define rotatable bonds to allow for ligand flexibility during docking.
-
Protocol 1: AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[3]
-
File Format Conversion : Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges, atom types, and information about rotatable bonds for the ligand.
-
Grid Box Definition : In ADT, define the search space (grid box) for docking. For redocking Celecoxib into 3LN1, the grid box should be centered on the co-crystallized ligand's position to encompass the entire binding site.
-
Configuration File : Create a configuration text file specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Running Vina : Execute the docking simulation from the command line using the Vina executable and the configuration file as input.
-
Analysis : Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). Visualize the interactions using software like PyMOL or Discovery Studio.
Protocol 2: Schrödinger's Glide
Glide is a commercial docking program known for its accuracy and different precision modes (HTVS, SP, XP).[9][10]
-
Protein and Ligand Preparation : Utilize the "Protein Preparation Wizard" and "LigPrep" tools within the Schrödinger Maestro interface to prepare the COX-2 structure and the trifluoromethylphenyl ligands, respectively. These tools handle protonation states, energy minimization, and the generation of possible tautomers and stereoisomers.
-
Receptor Grid Generation : Define the active site by selecting the co-crystallized ligand (if present) or specifying the coordinates. A grid representing the receptor's properties is then generated.
-
Ligand Docking : In the "Ligand Docking" panel, select the prepared ligands and the generated receptor grid. Choose the desired precision mode (e.g., SP for standard precision).
-
Halogen Bonding : Glide's scoring function includes terms that can account for halogen bonding. Ensure that this feature is enabled in the settings for more accurate scoring of trifluoromethylphenyl derivatives.
-
Execution and Analysis : Run the docking job. The results, including GlideScore and the docked poses, will be available in the project table for detailed analysis of interactions.
Protocol 3: CCDC's GOLD
GOLD (Genetic Optimisation for Ligand Docking) utilizes a genetic algorithm to explore the conformational flexibility of the ligand.[3]
-
Input Preparation : Prepare the protein and ligand files in a suitable format (e.g., MOL2), ensuring correct atom and bond types.
-
GOLD Setup in Hermes : Use the Hermes visualizer to set up the docking. Define the active site by specifying a point within the binding pocket and a radius around it.
-
Scoring Function Selection : GOLD offers several scoring functions, such as GoldScore, ChemScore, and ASP. For halogenated compounds, ChemScore is often a good choice as it considers hydrophobic and hydrogen-bonding interactions.
-
Genetic Algorithm Parameters : Define the parameters for the genetic algorithm, such as the number of docking runs, population size, and number of operations.
-
Execution and Analysis : Launch the GOLD calculation. The results will be provided as a ranked list of solutions, which can be visualized in Hermes to analyze the binding poses and interactions.
The Underlying Biological Context: p38 MAPK Signaling Pathway
Trifluoromethylphenyl derivatives are not limited to COX-2 inhibition; they are also investigated as inhibitors of other key signaling proteins, such as p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses.[4] Understanding the broader biological context is crucial for rational drug design. The following diagram illustrates a simplified p38 MAPK signaling cascade.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of a trifluoromethylphenyl derivative.
Conclusion and Future Perspectives
This guide has provided a comparative framework for the in silico molecular docking of trifluoromethylphenyl derivatives using AutoDock Vina, Glide, and GOLD, with a practical focus on Celecoxib and its target, COX-2. While each platform has its strengths—AutoDock Vina's accessibility, Glide's user-friendliness and specialized scoring, and GOLD's robust genetic algorithm—the choice of software should be guided by the specific research question, available resources, and the need for specialized features like explicit halogen bond scoring.
The presented protocols serve as a validated starting point. It is crucial to remember that molecular docking is a predictive tool. The correlation of docking scores with experimental data, as demonstrated in our comparative table, is essential for validating the chosen computational approach. As scoring functions continue to evolve, particularly in their ability to accurately model complex interactions like halogen bonding, the predictive power of in silico methods in the design of novel trifluoromethylphenyl-based therapeutics will undoubtedly increase.
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Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Pharmaceutical and Medical Sciences. [Link]
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Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia. [Link]
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3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. Medium. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs (2020). SciSpace. [Link]
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A Researcher's Guide to Bridging Theory and Experiment: Analyzing FTIR Spectra of Pyrazole Carboxylate Crystals
For researchers, scientists, and professionals in drug development, the precise structural elucidation of crystalline compounds is paramount. Pyrazole carboxylates, a class of molecules with significant pharmacological interest, often present analytical challenges that require a multi-faceted approach for unambiguous characterization. This guide provides an in-depth comparison of experimental and theoretical Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of pyrazole carboxylate crystals. By synergizing these two methodologies, we can achieve a higher degree of confidence in spectral assignments and a deeper understanding of the molecular and supramolecular structure of these important compounds.
The Synergy of Experimental and Computational Vibrational Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups and offering insights into the molecular structure. However, for complex molecules like pyrazole carboxylates, the interpretation of the FTIR spectrum can be challenging due to overlapping vibrational bands and the influence of the crystalline environment.
This is where computational chemistry, specifically Density Functional Theory (DFT), becomes an invaluable tool. By calculating the theoretical vibrational spectrum of a molecule, we can predict the frequencies and intensities of its fundamental vibrational modes. Comparing this theoretical spectrum with the experimental data allows for a more confident and detailed assignment of the observed spectral bands. This correlative approach not only validates the experimental findings but also provides a more profound understanding of the molecule's vibrational properties.
Acquiring a High-Quality Experimental FTIR Spectrum: The KBr Pellet Method
The quality of the experimental FTIR spectrum is the foundation of any meaningful comparison. For crystalline solids like pyrazole carboxylates, the potassium bromide (KBr) pellet technique is a widely used and effective sample preparation method. The principle lies in dispersing a small amount of the solid sample within a transparent matrix of KBr, which is then pressed into a thin, transparent pellet.
Step-by-Step Experimental Protocol for KBr Pellet Preparation
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum in the O-H stretching region.
-
Using an agate mortar and pestle, grind a small amount (typically 1-2 mg) of the pyrazole carboxylate crystal sample into a fine powder. This minimizes light scattering and improves spectral quality.
-
-
Mixing:
-
Weigh approximately 100-200 mg of the dried KBr powder.
-
Add the ground sample to the KBr powder in the mortar. The recommended sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently but thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a suitable resolution (e.g., 4 cm⁻¹) and an adequate number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.
-
The Theoretical Counterpart: Calculating FTIR Spectra with Density Functional Theory
The theoretical vibrational spectrum is obtained by performing quantum chemical calculations on the molecule of interest. DFT has emerged as the most popular and reliable method for this purpose due to its balance of accuracy and computational cost.
Computational Methodology Workflow
The following workflow outlines the key steps in calculating the theoretical FTIR spectrum of a pyrazole carboxylate molecule.
Caption: A generalized workflow for the theoretical calculation of an FTIR spectrum.
-
Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by performing a geometry optimization using a chosen DFT functional and basis set. A popular and well-validated choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[1] This level of theory provides a good compromise between accuracy and computational efficiency.
-
Frequency Calculation: Once the geometry is optimized to a minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. This calculation determines the harmonic vibrational frequencies and their corresponding infrared intensities. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Frequency Scaling: A known discrepancy exists between theoretically calculated harmonic frequencies and experimentally observed fundamental frequencies. This is primarily due to the neglect of anharmonicity in the theoretical model and the inherent approximations in the DFT method. To account for this, the calculated frequencies are uniformly scaled by an empirical scaling factor. For B3LYP/6-311+G(d,p) calculations, a scaling factor of around 0.967 is often recommended.[2]
-
Spectral Visualization: The scaled frequencies and their corresponding intensities are then used to generate a theoretical FTIR spectrum, which can be visually compared with the experimental spectrum.
Case Study: A Comparative Analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic Acid
To illustrate the power of this combined approach, let's consider the example of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. The experimental FTIR spectrum of this compound, obtained using the KBr pellet method, can be compared with its theoretical spectrum calculated using the B3LYP/6-31G(d) level of theory.[3]
Key Vibrational Modes and Their Assignments
The table below presents a comparison of the key experimental and theoretical (scaled) vibrational frequencies for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and their assignments to specific molecular vibrations.
| Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |
| ~3400-3200 (broad) | 3450 | O-H stretch (Carboxylic acid dimer) |
| 3130 | 3145 | N-H stretch (Pyrazole ring) |
| 1710 | 1725 | C=O stretch (Carboxylic acid) |
| 1580 | 1590 | C=C and C=N stretching (Pyrazole and Furan rings) |
| 1450 | 1460 | O-H in-plane bend (Carboxylic acid) |
| 1290 | 1300 | C-O stretch (Carboxylic acid) |
| 930 | 940 | O-H out-of-plane bend (Carboxylic acid dimer) |
Note: The theoretical values are scaled and are approximations. The experimental values are from the published spectrum and may have some variability.
Interpreting the Comparison
-
O-H Stretching: The experimental spectrum shows a very broad band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3] The theoretical calculation for a single molecule predicts a sharper peak at a higher frequency. This discrepancy highlights the importance of considering intermolecular interactions, such as hydrogen bonding, which are present in the solid state but are not typically accounted for in gas-phase theoretical calculations of a single molecule.
-
C=O Stretching: The strong absorption at around 1710 cm⁻¹ in the experimental spectrum is unequivocally assigned to the carbonyl (C=O) stretching of the carboxylic acid group.[3] The scaled theoretical value is in excellent agreement with this, providing strong evidence for the presence of the carboxylic acid functionality.
-
Ring Vibrations: The complex patterns of bands in the fingerprint region (below 1600 cm⁻¹) arise from the various stretching and bending vibrations of the pyrazole and furan rings. The good correlation between the experimental and theoretical frequencies in this region allows for a detailed and confident assignment of these modes.
The Logic of Comparison: A Self-Validating System
The process of comparing experimental and theoretical spectra forms a self-validating loop. The theoretical spectrum aids in the interpretation of the experimental spectrum, while the experimental spectrum provides a benchmark for the accuracy of the computational method.
Caption: The iterative process of comparing experimental and theoretical FTIR spectra.
Conclusion: A Powerful Symbiosis for Structural Analysis
The combination of experimental FTIR spectroscopy and theoretical DFT calculations provides a robust and reliable methodology for the structural characterization of pyrazole carboxylate crystals. This integrated approach allows for a more confident assignment of vibrational modes, a deeper understanding of the influence of intermolecular forces, and a higher degree of certainty in the overall structural elucidation. For researchers in drug discovery and materials science, mastering this synergistic technique is a critical step towards accelerating innovation and ensuring the integrity of their scientific findings.
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A Researcher's Guide to the Comparative X-ray Diffraction Analysis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate Analogs
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. In the realm of medicinal chemistry, piperidine scaffolds are of significant interest due to their prevalence in numerous bioactive compounds.[1] The introduction of a trifluoromethylphenyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive framework for the X-ray diffraction analysis of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate and its analogs, offering a comparative perspective grounded in experimental data from closely related structures.
While a public crystal structure for this compound is not currently available, this guide will leverage the detailed crystallographic analysis of a closely related analog, Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate [2], to illustrate the experimental workflow and provide a basis for structural comparison. We will delve into the nuances of single-crystal X-ray diffraction, from crystal growth to data interpretation, and project the likely structural implications of substituting a fluorine atom with a trifluoromethyl group.
I. The Experimental Blueprint: From Synthesis to Diffraction
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocol is a generalized yet detailed procedure adapted from established methods for similar piperidine derivatives.[2][3]
Synthesis of this compound
A plausible synthetic route would involve the nucleophilic substitution of a suitable piperidine precursor with 4-(trifluoromethyl)benzyl bromide. The reaction progress should be meticulously monitored using thin-layer chromatography (TLC).
The Art of Crystallization: Growing X-ray Worthy Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The method of slow evaporation is a common and effective technique for small organic molecules.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. For compounds of this nature, ethanol has proven effective.[2] The ideal solvent should be one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Gently warm the solvent to dissolve the compound completely, creating a saturated or near-saturated solution.
-
Dust-Free Environment: Filter the warm solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the concentration of the compound will slowly increase, leading to the formation of well-ordered crystals.
-
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Diagram of the Experimental Workflow
Caption: A generalized workflow from synthesis to structural analysis.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The mounted crystal is subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the electron density distribution within the crystal, from which the atomic positions are derived.
II. Comparative Structural Analysis: Insights from a Fluorinated Analog
In the absence of the crystal structure for our target compound, we will perform a detailed analysis of Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (hereafter referred to as the Fluorophenyl Analog ).[2] This will serve as our reference for comparison.
Crystal Structure of the Fluorophenyl Analog
The Fluorophenyl Analog crystallizes in the monoclinic space group P21 with two molecules in the asymmetric unit.[2] The tetrahydropyridine ring adopts a distorted boat conformation in both independent molecules.[2]
Table 1: Crystallographic Data for the Fluorophenyl Analog [2]
| Parameter | Value |
| Chemical Formula | C₃₂H₂₈F₂N₂O₂ |
| Molecular Weight | 510.56 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.8072 (12) |
| b (Å) | 17.795 (2) |
| c (Å) | 16.222 (2) |
| β (°) | 91.317 (9) |
| Volume (ų) | 2541.7 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation Type | Mo Kα |
| R-factor | 0.118 |
| CCDC Number | 2290952 |
Molecular Geometry and Intermolecular Interactions of the Fluorophenyl Analog
The structure reveals an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[2] The crystal packing is further stabilized by C—H⋯F hydrogen bonds and C—H⋯π interactions, creating a three-dimensional network.[2] A Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from H⋯H (47.9%), C⋯H/H⋯C (30.7%), and F⋯H/H⋯F (12.4%) contacts.[2]
Molecular Structure of the Fluorophenyl Analog
Caption: A simplified 2D representation of the Fluorophenyl Analog's core structure.
Hypothesized Structural Impact of the Trifluoromethyl Group
Replacing the 4-fluoro substituent on the N1-phenyl ring with a 4-trifluoromethyl group in our target molecule, this compound, is expected to introduce significant structural changes.
-
Steric Effects: The trifluoromethyl group is considerably bulkier than a fluorine atom. This increased steric hindrance could influence the conformation of the piperidine ring and the relative orientation of the phenyl ring. The piperidine ring, often found in a chair conformation in simpler derivatives[4], might adopt a more twisted conformation to alleviate steric strain.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This will alter the electronic properties of the N-phenyl ring, potentially influencing intermolecular interactions. While C—H⋯F interactions are prominent in the Fluorophenyl Analog, the target compound might exhibit different packing motifs, possibly involving C—H⋯O or C—H⋯π interactions with the electron-deficient trifluoromethylphenyl ring.
-
Crystal Packing: The difference in size, shape, and electronic nature of the substituent will likely lead to a different crystal packing arrangement. It is plausible that the unit cell dimensions and space group will differ from those of the Fluorophenyl Analog.
Comparative Diagram of Intermolecular Interactions
Caption: A comparison of known and hypothesized intermolecular interactions.
III. Conclusion
While the precise crystal structure of this compound remains to be determined, a comparative analysis using data from its fluorinated analog provides a robust framework for hypothesis-driven research. The experimental protocols and analytical comparisons detailed in this guide offer a clear path for researchers to elucidate the structure of this and similar compounds. Such studies are critical for a deeper understanding of the subtle interplay between molecular structure and biological function, ultimately paving the way for the development of novel therapeutics.
IV. References
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Bansal, R., et al. (2023). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 890-896. [Link]
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Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834-839. [Link]
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Song, H.-Y., et al. (2021). Crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, C19H16FNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1063-1064. [Link]
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El-Emam, A. A., et al. (2022). Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
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Dapporto, P., et al. (2002). Structural investigation on three 3,5-trans disubstituted piperidines. X-ray and theoretical studies. Journal of Molecular Structure: THEOCHEM, 617(1-3), 189-199. [Link]
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Mass Spectral Data for Ethyl 1-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. (2017). Spectral Database for Organic Compounds, SDBS. [Link]
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Qi, Y.-J., et al. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, C17H16F3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl- and methoxy-substituted N-benzyl-3-methoxycarbonyl-4-piperidones. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]
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Sampath, K., et al. (2014). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. [Link]
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Nagaraja, G. K., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 634(1), 136-145. [Link]
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Orazzhanov, B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6535. [Link]
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Nadirova, G. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 173-178. [Link]
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Arshad, S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1264, 133483. [Link]
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A Comparative Guide to the Anti-Cancer and Anti-Angiogenic Activity of Trifluoromethyl Phenyl Isobutyramides
This guide provides an in-depth evaluation of the anti-cancer and anti-angiogenic properties of a promising class of small molecules: trifluoromethyl phenyl isobutyramides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from preclinical studies to offer a critical comparison with existing therapeutic alternatives. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for the key assays discussed.
Introduction: The Rationale for Targeting Cancer with Trifluoromethyl Phenyl Isobutyramides
The quest for novel oncology therapeutics is driven by the need for agents with improved efficacy and reduced toxicity. Trifluoromethyl phenyl isobutyramides have emerged as a scaffold of interest due to their structural similarity to flutamide, a non-steroidal anti-androgen, and the recognized impact of the trifluoromethyl group in enhancing the biological activity of drug candidates.[1][2][3] This guide will focus on a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues, which have been investigated for their dual action against cancer cell proliferation and angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[4][5]
Evaluating the Anti-Cancer Efficacy: A Head-to-Head Comparison
The anti-proliferative activity of novel compounds is a primary determinant of their potential as cancer therapeutics. The trifluoromethyl phenyl isobutyramides have been evaluated against a panel of human cancer cell lines, with their efficacy benchmarked against the established chemotherapeutic agent, methotrexate.
Comparative Analysis of In Vitro Cytotoxicity
A series of newly synthesized N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides (compounds 8a-t ) and their N-ethyl analogues (compounds 9a-t ) were assessed for their ability to inhibit the viability of three human cancer cell lines: liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60).[4] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for the most active compounds.
| Compound | Liver Cancer (HEP3BPN 11) IC50 (µM) | Breast Cancer (MDA-MB 453) IC50 (µM) | Leukemia (HL 60) IC50 (µM) |
| 8l | > 100 | > 100 | 18.23 |
| 8q | > 100 | > 100 | 20.14 |
| 9n | 89.23 | 93.45 | 15.78 |
| 9p | 91.45 | 96.78 | 17.65 |
| Methotrexate | 25.11 | 29.87 | 22.45 |
Data synthesized from a study by Gacche et al.[4]
Key Insights:
-
Several of the synthesized compounds, notably 8l , 8q , 9n , and 9p , demonstrated significant inhibitory activity against the HL 60 leukemia cell line, with IC50 values lower than that of the standard chemotherapeutic drug, methotrexate.[4]
-
The anti-proliferative effect was less pronounced against the liver and breast cancer cell lines tested, suggesting a degree of cancer cell line specificity for these compounds.[4]
While these initial findings are promising, it is important to note that this is a preliminary in vitro screening. For a more comprehensive evaluation, future studies should include a broader panel of cancer cell lines and, crucially, progress to in vivo models to assess efficacy and safety in a whole-organism context. Furthermore, a direct comparison with modern targeted therapies would provide a more relevant benchmark of their potential clinical utility.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl phenyl isobutyramides for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Unraveling the Anti-Angiogenic Potential
Angiogenesis is a hallmark of cancer, and inhibiting this process is a key therapeutic strategy. The anti-angiogenic activity of the lead trifluoromethyl phenyl isobutyramide compounds was investigated by assessing their ability to inhibit the activity of several pro-angiogenic cytokines.
Inhibition of Pro-Angiogenic Cytokines
The lead compounds from the anti-cancer screening (8l , 8q , 9n , and 9p ) were tested for their potential to inhibit a panel of pro-angiogenic cytokines, including Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor-alpha (TNFα), Insulin-like Growth Factor 1 (IGF1), Fibroblast Growth Factor-basic (FGFb), Transforming Growth Factor-beta (TGFβ), and Leptin. The inhibitory activity was compared to suramin, a known inhibitor of angiogenesis.[4]
Summary of Pro-Angiogenic Cytokine Inhibition: [4]
-
Compound 9n: Showed significantly better inhibition of TNFα and Leptin compared to suramin.
-
Compound 9p: Exhibited activity comparable to suramin against IGF1, VEGF, FGFb, and Leptin.
-
Compound 8q: Demonstrated strong anti-angiogenic activity against IGF1, VEGF, and TGFβ.
-
Compound 8l: Showed inhibitory activity against TNFα, VEGF, and Leptin.
These results suggest that trifluoromethyl phenyl isobutyramides possess anti-angiogenic properties, likely mediated through the inhibition of multiple pro-angiogenic signaling molecules. This multi-targeted approach could be advantageous in overcoming the resistance often observed with agents that target a single pathway.
Experimental Protocol: Human Cytokine Array
A cytokine array is a multiplex immunoassay that allows for the simultaneous detection of multiple cytokines in a single sample.
Principle: Capture antibodies specific to different cytokines are spotted on a membrane or glass slide. The sample is incubated with the array, and any cytokines present will bind to their corresponding capture antibodies. The bound cytokines are then detected using a cocktail of biotinylated detection antibodies and a streptavidin-conjugated reporter.
Step-by-Step Methodology:
-
Array Blocking: Place the cytokine array membrane in a well of a multi-dish plate and block with a suitable blocking buffer for 30 minutes at room temperature.
-
Sample Preparation and Incubation: Prepare the cell culture supernatant or other biological samples. Add the prepared sample to the blocked membrane and incubate overnight at 4°C on a rocking platform.
-
Detection Antibody Incubation: Wash the membrane to remove unbound proteins. Add a cocktail of biotinylated detection antibodies specific to the cytokines of interest and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the membrane again and then add Streptavidin-conjugated Horseradish Peroxidase (HRP). Incubate for 2 hours at room temperature.
-
Chemiluminescent Detection: After a final wash, add chemiluminescent detection reagents. The light produced at each spot is proportional to the amount of bound cytokine.
-
Data Analysis: Capture the chemiluminescent signal using an appropriate imaging system. Analyze the pixel density of each spot to determine the relative expression levels of the different cytokines.
Mechanistic Insights and Signaling Pathways
While the precise molecular mechanisms of action for trifluoromethyl phenyl isobutyramides are still under investigation, their ability to inhibit key pro-angiogenic cytokines like VEGF suggests a potential interaction with the VEGF signaling pathway.[6][7] This pathway is a critical regulator of angiogenesis, and its dysregulation is a common feature of many cancers.[8]
Furthermore, the Wnt/β-catenin signaling pathway is another crucial regulator of both cancer cell proliferation and angiogenesis.[9][10] Aberrant activation of this pathway is implicated in a wide range of cancers.[11][12] Future research should investigate whether trifluoromethyl phenyl isobutyramides exert their effects through modulation of the Wnt/β-catenin pathway.
Comparison with Clinically Approved Anti-Angiogenic Agents
To place the potential of trifluoromethyl phenyl isobutyramides into a clinical context, it is essential to compare their activity with that of currently approved anti-angiogenic drugs. The majority of these drugs target the VEGF signaling pathway.
| Drug | Mechanism of Action | Approved Indications (Selected) |
| Bevacizumab (Avastin®) | Monoclonal antibody that binds to and neutralizes VEGF-A.[7][13] | Colorectal cancer, non-small cell lung cancer, glioblastoma, renal cell carcinoma.[13][14] |
| Sunitinib (Sutent®) | Small molecule multi-targeted tyrosine kinase inhibitor, including VEGFRs.[6][13] | Renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumors.[13][14] |
| Sorafenib (Nexavar®) | Small molecule multi-targeted tyrosine kinase inhibitor, including VEGFRs and Raf kinases.[6][13] | Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma.[13][14] |
The trifluoromethyl phenyl isobutyramides, with their apparent ability to inhibit multiple pro-angiogenic cytokines, may offer a broader spectrum of anti-angiogenic activity compared to agents that solely target the VEGF pathway. This could potentially translate to improved efficacy and a lower likelihood of resistance. However, without direct comparative studies and in vivo data, this remains a hypothesis that requires rigorous experimental validation.
Future Directions and Conclusion
The preliminary in vitro data on trifluoromethyl phenyl isobutyramides are encouraging, suggesting a dual role in inhibiting both cancer cell proliferation and angiogenesis. The favorable comparison with methotrexate in leukemia cell lines and the broad-spectrum inhibition of pro-angiogenic cytokines highlight their potential as a novel class of anti-cancer agents.
However, to fully realize this potential, several critical steps must be taken:
-
In-depth Mechanistic Studies: Elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. Investigating their impact on the VEGF and Wnt/β-catenin pathways is a priority.
-
In Vivo Efficacy and Safety Studies: Conduct comprehensive preclinical studies in relevant animal models to evaluate their anti-tumor and anti-angiogenic efficacy, as well as their pharmacokinetic and toxicity profiles.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the lead compounds to optimize their potency, selectivity, and drug-like properties.
-
Direct Comparative Studies: Perform head-to-head comparisons with clinically relevant targeted therapies to accurately gauge their therapeutic potential.
References
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Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
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National Cancer Institute. (2018, April 2). Angiogenesis Inhibitors. Retrieved from [Link]
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- Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484.
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U.S. Food and Drug Administration. (n.d.). Hematology/Oncology (Cancer) Approvals & Safety Notifications. Retrieved from [Link]
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Gacche, R. N., et al. (2021). Synthesis and Evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as Anticancer, Anti-angiogenic & Antioxidant agents: In vitro and in silico analysis. ResearchGate. Retrieved from [Link]
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Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
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Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate, grounding every recommendation in established safety principles and regulatory standards.
Our approach moves beyond a simple checklist, explaining the causality behind each procedural step. This ensures that the protocol is not just followed, but understood, creating a self-validating system of safety within your laboratory.
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact molecule may not be publicly available, we can infer its potential hazards by analyzing its structural components: the piperidine ring and the trifluoromethylphenyl group.
-
Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] Acute oral toxicity is moderate, with reported LD50 values in rats ranging from 133 to 740 mg/kg.[3] Inhalation can cause sore throat, coughing, and dizziness.[4]
-
Trifluoromethylphenyl Group: The presence of a trifluoromethyl group on the phenyl ring introduces halogenation. Halogenated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants. Compounds with this group can also cause skin, eye, and respiratory irritation.[5][6]
Therefore, this compound must be handled as a hazardous substance with potential for toxicity, irritation, and environmental harm if improperly discarded. All waste generated from its use is to be considered hazardous waste.
Pre-Disposal Safety Protocols: Handling and Segregation
Safe disposal begins long before the waste container is full. It starts with rigorous handling and storage procedures from the moment the chemical is used.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.[7] Before handling the compound or its waste, ensure the following are in place:
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[7]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. A full-face shield must be used when there is any risk of splashing.[5]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fastened. Ensure it has long sleeves and is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risk.[7][8]
Waste Storage and Segregation: Proper segregation is critical for safety and compliant disposal. Incompatible wastes must never be mixed.[9]
-
Designate a Waste Stream: Due to the fluorine atoms, this compound must be disposed of as Halogenated Organic Waste . Never mix it with non-halogenated waste streams.
-
Use Compatible Containers: Waste must be collected in appropriate, clearly labeled containers.[9][10]
-
Liquid Waste: Use a designated, sealable container (e.g., a glass or polyethylene bottle) labeled "Halogenated Organic Liquid Waste."
-
Solid Waste: Use a separate, clearly labeled, wide-mouth container for contaminated solids such as gloves, weigh paper, or absorbent materials.
-
-
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label must clearly state "Hazardous Waste," list all chemical constituents by name (no abbreviations), and include the approximate percentage of each. Keep the container closed at all times except when adding waste.[9]
Emergency Procedures: Spill Management
Accidents can happen, but a clear and practiced spill response plan can significantly mitigate the risk.
For a Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous solid waste.[12]
For a Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.[13]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your lab supervisor.
-
Isolate: If safe to do so, close the doors to the area to contain vapors.
-
Do Not Attempt to Clean: Allow the trained EHS professionals to manage the cleanup.
Step-by-Step Disposal Protocol
Follow this workflow for the routine disposal of this compound waste. This process ensures compliance with the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[14][15]
Step 1: Waste Characterization
-
As the generator, you are legally responsible for determining that the waste is hazardous.[16] Based on the analysis in Section 1, all waste from this compound is to be managed as hazardous.
Step 2: Segregate at the Source
-
Liquid Waste: Immediately dispose of any solutions, reaction mixtures, or solvent rinses containing the compound into your designated "Halogenated Organic Liquid Waste" container.
-
Solid Waste: Place any contaminated items (e.g., pipette tips, gloves, absorbent paper, TLC plates) into the designated "Halogenated Organic Solid Waste" container.[7]
Step 3: Container Management
-
Location: Keep waste containers in a designated satellite accumulation area within the lab. This area should be under the direct control of laboratory personnel and have secondary containment (e.g., a spill tray).[9]
-
Fill Level: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Closure: Keep containers securely sealed at all times, only opening them to add waste.[9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Arrange for Final Disposal
-
Once a waste container is full, complete the date on the hazardous waste tag.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not pour any amount of this chemical down the drain.[1][17] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
Data Summary Table
The following table summarizes key information for the safe handling and disposal of waste derived from this compound. Hazard data is inferred from structurally related compounds.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [6][14] |
| Personal Protective Equipment | Nitrile Gloves, Safety Goggles with Face Shield, Lab Coat | [5][7] |
| Handling Location | Certified Chemical Fume Hood | [7][8] |
| Waste Segregation | Liquids: Halogenated Organic Liquid WasteSolids: Halogenated Organic Solid Waste | [18] |
| Spill Kit Material | Inert Absorbent (Vermiculite, Sand) | [11][13] |
| Prohibited Disposal Routes | Drain Disposal, Regular Trash | [1][17] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor (via EHS) for Incineration | [12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally similar molecules, including piperidine derivatives and trifluoromethyl compounds, to establish a robust safety framework. The procedures outlined herein are designed to empower you with the knowledge to handle this chemical with the utmost safety, ensuring both personal protection and experimental integrity.
Hazard Profile and Risk Assessment
This compound is a complex molecule requiring a cautious approach. Its structure combines a piperidine ring, known for its potential to cause severe skin burns and eye damage, with a trifluoromethylphenyl group, a common moiety in pharmacologically active and potentially toxic compounds.[1][2][3] Therefore, a comprehensive risk assessment mandates treating this compound with high regard for its potential hazards, including dermal, ocular, and respiratory routes of exposure.
Inferred Hazards Based on Structural Analogs:
-
Skin and Eye Damage: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1][4][5]
-
Toxicity: The parent compound, piperidine, is toxic if it comes into contact with the skin or is inhaled.[1] High concentrations of related compounds can be destructive to mucous membranes and the upper respiratory tract.[6]
-
Inhalation Hazard: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and respiratory system.[2] Handling the solid form without proper containment can generate dust, posing an inhalation risk.
-
Fluorinated Compound Concerns: Trifluoromethyl groups are known for their metabolic stability but can also be associated with toxicity.[7] While specific data is lacking, prudence dictates minimizing any potential for systemic absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for minimizing exposure. The following recommendations are based on the potential hazards identified above.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). A full-face shield is required when there is a significant splash hazard.[2] | Protects against splashes and airborne particles that can cause severe, potentially irreversible eye damage.[1][4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[1][4] Ensure gloves are tested to the EN 374 standard. | Prevents direct skin contact. Piperidine derivatives can be absorbed through the skin and cause burns or systemic toxicity.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is recommended for handling larger quantities. | Minimizes skin exposure from accidental spills or splashes.[2][4] Antistatic clothing and footwear are recommended due to the potential flammability of related compounds.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate, or when handling the solid form outside of a containment system, a NIOSH-approved respirator with an appropriate cartridge is mandatory. | Prevents inhalation of potentially toxic vapors, aerosols, or dust particles that can irritate the respiratory tract and lead to systemic effects.[2][6] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical for ensuring safety and preventing contamination. This protocol covers the entire process from preparation to disposal.
Preparation and Handling
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to control vapor and dust exposure.[8]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are accessible and functional.[6] Have appropriate spill cleanup materials readily available.
-
Don PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of degradation or perforation.
-
Handling the Chemical:
-
Post-Handling:
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition Sources: Shut off all ignition sources.[9] Ensure adequate ventilation to disperse vapors.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble, including respiratory protection if vapors or dust are present.
-
Containment & Cleanup:
-
Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[9][10]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[6]
-
Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
-
Disposal: All contaminated materials must be placed in a sealed, labeled container for disposal as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Store chemical waste in tightly closed, properly labeled containers.
-
Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, and national regulations.[9][10] This is typically done through a licensed waste disposal contractor.
-
Incineration: A common disposal method for such compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Penta chemicals. (2024, May 7).
- Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- Carl ROTH.
- Fisher Scientific. (2025, December 18).
- PPG. (2025, July 6).
- ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs)
- Fisher Scientific. (2025, December 18).
- PPG. (2025, April 2).
- PPG. (2025, September 2).
- PPG. (2025, June 25).
- Material Safety Data Sheet. Product Name: 4-(TRIFLUOROMETHYL)BENZYL BROMIDE.
- EWG Skin Deep®. What is ACETYL TRIFLUOROMETHYLPHENYL VALYLGLYCINE.
- Apollo Scientific. (2022, September 16).
- Wikipedia. 25-NB.
- PubChem. Ethyl 1-(3-Trifluoromethyl-benzyl)
- National Institutes of Health (NIH). (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
